molecular formula C8H15NO B3056012 N-methylcyclohexanecarboxamide CAS No. 6830-84-8

N-methylcyclohexanecarboxamide

Cat. No.: B3056012
CAS No.: 6830-84-8
M. Wt: 141.21 g/mol
InChI Key: VJPHAMJNGICSLT-UHFFFAOYSA-N
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Description

N-methylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6830-84-8

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-methylcyclohexanecarboxamide

InChI

InChI=1S/C8H15NO/c1-9-8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

VJPHAMJNGICSLT-UHFFFAOYSA-N

SMILES

CNC(=O)C1CCCCC1

Canonical SMILES

CNC(=O)C1CCCCC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-methylcyclohexanecarboxamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-methylcyclohexanecarboxamide. The information is curated for professionals in research and drug development, with a focus on delivering precise data and methodologies.

Chemical Identity and Structure

This compound is a secondary amide featuring a cyclohexyl ring attached to a carbonyl group, which is in turn bonded to a methylamino group.

IUPAC Name: this compound[1] CAS Number: 6830-84-8[1] Molecular Formula: C₈H₁₅NO[1] SMILES: CNC(=O)C1CCCCC1[1]

Visualization of the Chemical Structure

Figure 1: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 141.21 g/mol [1]
Exact Mass 141.115364102 Da[1]
XLogP3-AA (LogP) 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 29.1 Ų[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a representative two-step protocol can be constructed based on the well-established reaction of converting a carboxylic acid to an acid chloride, followed by amidation.[2][3]

Reaction Scheme:

  • Cyclohexanecarboxylic acid + SOCl₂ → Cyclohexanecarbonyl chloride + SO₂ + HCl

  • Cyclohexanecarbonyl chloride + CH₃NH₂ → this compound + HCl

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation start_step1 Cyclohexanecarboxylic Acid + Thionyl Chloride reflux Reflux Reaction Mixture start_step1->reflux distill Remove Excess Thionyl Chloride (Distillation) reflux->distill product1 Crude Cyclohexanecarbonyl Chloride distill->product1 start_step2 Dissolve Crude Acid Chloride in Anhydrous Solvent product1->start_step2 Use in next step cool Cool to 0°C start_step2->cool add_amine Add Methylamine Solution + Base (e.g., Triethylamine) cool->add_amine react Stir and Warm to Room Temperature add_amine->react workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) workup->purify final_product This compound purify->final_product

References

An In-depth Technical Guide to the Synthesis of N-methylcyclohexanecarboxamide from Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing N-methylcyclohexanecarboxamide from cyclohexanecarboxylic acid. The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is a critical step. This document details two primary and robust methodologies: the formation of an acyl chloride intermediate using thionyl chloride and the direct coupling facilitated by dicyclohexylcarbodiimide (B1669883) (DCC).

This guide includes detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways and workflows to support research, process development, and optimization in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A summary of key physical properties and spectroscopic data for the primary reactant and product is essential for reaction planning, monitoring, and final product characterization.

Table 1: Physicochemical Properties

Property Cyclohexanecarboxylic Acid This compound
Molecular Formula C₇H₁₂O₂ C₈H₁₅NO
Molecular Weight 128.17 g/mol [3] 141.21 g/mol [4]
Appearance Colorless oil or white solid[3] White solid (typical)
Boiling Point 232-234 °C[3] N/A
Melting Point 30-31 °C[3] N/A
Density 1.027 g/cm³[3] N/A

| CAS Number | 98-89-5[3] | 6830-84-8[5] |

Table 2: Spectroscopic Data

Spectrum Cyclohexanecarboxylic Acid (Typical Values) This compound (Typical Values)
¹H NMR (CDCl₃, ppm) 1.20-2.00 (m, 10H), 2.35 (tt, 1H), 12.0 (br s, 1H, COOH) 1.00-1.90 (m, 10H), 2.15 (m, 1H), 2.80 (d, 3H, N-CH₃), 5.50 (br s, 1H, NH)
¹³C NMR (CDCl₃, ppm) 25.4, 25.7, 29.0, 43.1, 182.7 (C=O) 25.6, 25.9, 29.5, 45.5, 178.0 (C=O), 26.4 (N-CH₃)

| IR (cm⁻¹) | 2930, 2860, 1705 (C=O), 1450, 1290, 940 (broad O-H) | 3300 (N-H), 2930, 2855, 1640 (Amide I, C=O), 1550 (Amide II, N-H bend) |

Synthetic Methodologies

Two primary methods for the synthesis of this compound are detailed below. Both rely on the principle of activating the carboxylic acid group to facilitate nucleophilic attack by methylamine (B109427).

This classic and highly effective two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[2][6] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7][8]

G start Cyclohexanecarboxylic Acid intermediate Cyclohexanecarbonyl Chloride start->intermediate Step 1: Acyl Chloride Formation reagent1 SOCl₂ (Thionyl Chloride) reagent1->intermediate product This compound intermediate->product Step 2: Amidation reagent2 CH₃NH₂ (Methylamine) reagent2->product

Figure 1: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol: Thionyl Chloride Method

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add cyclohexanecarboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature.

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction completion can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure (distillation). This step is crucial to prevent side reactions.

  • Amidation: Dissolve the crude cyclohexanecarbonyl chloride in an inert aprotic solvent (e.g., dichloromethane (B109758) or THF). In a separate flask, prepare a solution of methylamine (e.g., 40% aqueous solution or a solution in THF, 2.2 eq) and cool it in an ice bath.

  • Addition: Add the acyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring. An excess of amine is used to react with the acyl chloride and neutralize the HCl byproduct.[7]

  • Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl (to remove excess methylamine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

DCC is a widely used coupling agent that facilitates amide bond formation by activating the carboxylic acid to form a reactive O-acylisourea intermediate.[9] This intermediate is then susceptible to nucleophilic attack by the amine. The method is efficient and typically proceeds at room temperature with good yields.[1]

G start_acid Cyclohexanecarboxylic Acid intermediate O-Acylisourea Intermediate start_acid->intermediate Activation start_dcc DCC start_dcc->intermediate product_amide This compound intermediate->product_amide Nucleophilic Attack product_urea Dicyclohexylurea (DCU) (Precipitate) intermediate->product_urea Elimination reagent_amine Methylamine reagent_amine->product_amide

Figure 2: Reaction pathway for DCC-mediated amide coupling.

Experimental Protocol: DCC Coupling Method

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq) and methylamine hydrochloride (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or ethyl acetate. Add a tertiary amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free methylamine.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Workup - Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU precipitate.[10] Wash the filter cake with a small amount of the reaction solvent.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.

Summary of Reaction Conditions

The choice of synthetic route may depend on factors such as substrate compatibility, scale, and purification requirements. The following table provides a comparative summary of the two methods.

Table 3: Comparison of Synthetic Methods

Parameter Method 1: Thionyl Chloride Method 2: DCC Coupling
Activating Agent Thionyl Chloride (SOCl₂) Dicyclohexylcarbodiimide (DCC)
Key Intermediate Acyl Chloride O-Acylisourea[2]
Solvent DCM, THF, or neat DCM, THF, Ethyl Acetate[11]
Temperature Reflux (Step 1), 0 °C to RT (Step 2) 0 °C to Room Temperature[11]
Byproducts SO₂, HCl Dicyclohexylurea (DCU)
Workup Aqueous extraction Filtration of DCU, then aqueous extraction[10]
Typical Yields Good to Excellent Good to Excellent (70-90%)[1]
Advantages Low cost of reagent, highly reactive intermediate Mild reaction conditions, high yields

| Disadvantages | Harsh/corrosive reagent, byproduct gas handling | DCC is an irritant, DCU can be difficult to remove completely |

General Experimental Workflow

The logical flow for the synthesis, workup, and purification of this compound is outlined below. This workflow is generally applicable to both synthetic methods, with minor variations in the workup stage.

G A 1. Reaction Setup (Combine Reactants & Solvent) B 2. Reaction (Stirring under controlled temp.) A->B C 3. Workup: Quenching / Filtration (e.g., Add water or filter DCU) B->C D 4. Liquid-Liquid Extraction (Isolate product in organic phase) C->D E 5. Washing Sequence (Remove impurities with acid/base washes) D->E F 6. Drying & Concentration (Dry with Na₂SO₄, remove solvent) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Figure 3: General laboratory workflow for synthesis and purification.

References

Physical and chemical properties of N-methylcyclohexanecarboxamide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcyclohexanecarboxamide is a secondary amide derivative of cyclohexanecarboxylic acid. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity. The information presented herein is intended to serve as a valuable resource for professionals in research, and drug development who may be working with or exploring the applications of this compound and its structural analogs.

Chemical and Physical Properties

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical identifiers for this compound.

Table 1: General and Computed Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₅NOPubChem[1]
Molecular Weight 141.21 g/mol PubChem[1]
Appearance Solid (predicted based on similar amides)General knowledge
XLogP3-AA 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 141.115364102 DaPubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]

Table 2: Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 6830-84-8PubChem[1]
PubChem CID 3343827PubChem[1]
SMILES CNC(=O)C1CCCCC1PubChem[1]
InChIKey VJPHAMJNGICSLT-UHFFFAOYSA-NPubChem[1]

Chemical Reactivity and Stability

The chemical behavior of this compound is characteristic of secondary amides. The amide bond is relatively stable but can undergo cleavage under specific conditions.

  • Hydrolysis: Amides can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions. This reaction typically requires heating.

    • Acidic Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, this compound will hydrolyze to form cyclohexanecarboxylic acid and a methylammonium (B1206745) salt.

    • Basic Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) with heating, it will yield a salt of cyclohexanecarboxylic acid and methylamine (B109427).

  • Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into N-methylcyclohexylmethanamine.[2]

  • Stability: this compound is generally a stable compound under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on a common two-step procedure involving the formation of an acid chloride followed by amidation.

3.1.1. Step 1: Synthesis of Cyclohexanecarbonyl Chloride

  • Materials:

    • Cyclohexanecarboxylic acid

    • Thionyl chloride (SOCl₂)

    • Dry toluene (B28343) (or another inert solvent)

    • Round-bottom flask with a reflux condenser and drying tube

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube containing a drying agent (e.g., calcium chloride).

    • Add cyclohexanecarboxylic acid to the flask.

    • Add an excess of thionyl chloride (typically 1.5-2.0 equivalents) and a small amount of dry toluene.

    • Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude cyclohexanecarbonyl chloride can be used in the next step without further purification.

3.1.2. Step 2: Synthesis of this compound

  • Materials:

    • Crude cyclohexanecarbonyl chloride from Step 1

    • Aqueous methylamine solution (e.g., 40% in water)

    • Anhydrous diethyl ether or dichloromethane

    • Beaker or Erlenmeyer flask

    • Ice bath

    • Separatory funnel

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude cyclohexanecarbonyl chloride in an appropriate anhydrous solvent (e.g., diethyl ether) in a beaker or Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • While stirring vigorously, slowly add an excess of the aqueous methylamine solution. A white precipitate will form.

    • Continue stirring for 15-30 minutes in the ice bath.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of this compound by identifying the chemical environment and connectivity of the protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • ¹H NMR Data Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16 or more for a good signal-to-noise ratio.

      • Spectral width: Typically 0-12 ppm.

      • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse program.

      • Number of scans: 1024 or more due to the low natural abundance of ¹³C.

      • Spectral width: Typically 0-200 ppm.

      • Relaxation delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

3.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of this compound and analyze its fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Mass Spectrometer: An ESI mass spectrometer.

    • Mode: Positive ion mode is typically used for amides.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Ionization Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature according to the instrument manufacturer's guidelines.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ at m/z 142.12).

    • Analyze the fragmentation pattern to confirm the structure.

3.2.3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound, particularly the amide group.

  • Sample Preparation (using Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Procedure:

      • Record a background spectrum of the clean, empty ATR crystal.

      • Acquire the sample spectrum.

      • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present. Key expected peaks include:

      • N-H stretch (around 3300 cm⁻¹)

      • C-H stretches (from the cyclohexyl and methyl groups, around 2850-2950 cm⁻¹)

      • C=O stretch (amide I band, strong absorption around 1640 cm⁻¹)

      • N-H bend (amide II band, around 1550 cm⁻¹)

Visualization of Chemical Processes

The following diagrams illustrate key workflows related to this compound.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product start1 Cyclohexanecarboxylic Acid step1 Formation of Cyclohexanecarbonyl Chloride start1->step1 start2 Thionyl Chloride start2->step1 start3 Methylamine step2 Amidation start3->step2 step1->step2 product This compound step2->product

Caption: A simplified workflow for the synthesis of this compound.

Hydrolysis Logical Pathway

Hydrolysis_Pathway cluster_acidic Acidic Conditions cluster_basic Basic Conditions start This compound acid_reagent H₃O⁺, Heat start->acid_reagent Hydrolysis base_reagent OH⁻, Heat start->base_reagent Hydrolysis acid_product1 Cyclohexanecarboxylic Acid acid_reagent->acid_product1 acid_product2 Methylammonium Ion acid_reagent->acid_product2 base_product1 Cyclohexanecarboxylate base_reagent->base_product1 base_product2 Methylamine base_reagent->base_product2

Caption: Logical pathways for the hydrolysis of this compound.

References

N-methylcyclohexanecarboxamide CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methylcyclohexanecarboxamide, a chemical compound of interest in various research and development sectors. The document details its chemical identifiers, physical and chemical properties, and a representative synthetic protocol. While specific biological activity and mechanistic data for this compound are not extensively available in the public domain, this guide also summarizes the known biological activities of structurally related cyclohexanecarboxamide (B73365) derivatives to offer insights into its potential pharmacological relevance.

Chemical Identifiers and Properties

This compound is a secondary amide derivative of cyclohexanecarboxylic acid. Its unique structural features contribute to its specific physicochemical properties.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in databases and literature.

Table 1: Chemical Identifiers for this compound [1]

Identifier TypeIdentifier
CAS Number 6830-84-8
PubChem CID 3343827
IUPAC Name This compound
Molecular Formula C₈H₁₅NO
InChI InChI=1S/C8H15NO/c1-9-8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10)
InChIKey VJPHAMJNGICSLT-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1CCCCC1
DSSTox Substance ID DTXSID80391640
Nikkaji Number J2.810.194E
Wikidata Q82189241
Physicochemical Properties

The key physicochemical properties of this compound have been computationally predicted and are summarized in Table 2. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 141.21 g/mol
XLogP3-AA 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 141.115364 g/mol
Monoisotopic Mass 141.115364 g/mol
Topological Polar Surface Area 29.1 Ų
Heavy Atom Count 10
Complexity 116

Synthesis of this compound

The synthesis of this compound typically proceeds through the conversion of cyclohexanecarboxylic acid to its more reactive acid chloride derivative, followed by amidation with methylamine (B109427).

General Synthetic Scheme

The overall synthetic pathway can be visualized as a two-step process, outlined in the workflow diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation Start Cyclohexanecarboxylic Acid Reagent1 Thionyl Chloride (SOCl₂) Start->Reagent1 Intermediate Cyclohexanecarbonyl Chloride Reagent1->Intermediate Reflux Reagent2 Aqueous Methylamine (CH₃NH₂) Intermediate->Reagent2 Product This compound Reagent2->Product Reaction

Caption: A two-step synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous methylamine (CH₃NH₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanecarboxylic acid in an excess of thionyl chloride.

  • Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclohexanecarbonyl chloride is obtained as the residue.

Step 2: Synthesis of this compound

  • Cool the crude cyclohexanecarbonyl chloride in an ice bath.

  • Slowly add an excess of aqueous methylamine solution to the cooled acid chloride with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, continue stirring at room temperature to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and add an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted methylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

As of the latest literature review, there is a notable lack of specific studies on the biological activity and pharmacological profile of this compound. However, the broader class of cyclohexanecarboxamide derivatives has been investigated for various therapeutic applications.

Biological Activities of Related Cyclohexanecarboxamide Derivatives

Several studies have reported on the biological evaluation of various substituted cyclohexanecarboxamide compounds. These findings, while not directly applicable to this compound, may provide a basis for future investigations.

  • Antimicrobial and Cytotoxic Activities: Certain N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and their antimicrobial properties. Some derivatives demonstrated significant cytotoxicity and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi.

  • Apoptosis Induction: A series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives have been synthesized and screened for their anticancer activity. One compound, in particular, exhibited potent activity against the MCF-7 breast cancer cell line by inducing apoptosis and causing cell cycle arrest at the G2/M phase.

  • Anti-inflammatory and Antinociceptive Effects: Amidrazone derivatives containing a cyclohexanecarboxylic acid moiety have shown a range of biological activities, including antinociceptive and anti-inflammatory effects.

It is important to reiterate that these activities are reported for derivatives and not for this compound itself.

Future Research Directions

The structural simplicity of this compound, combined with the known biological activities of its analogs, suggests that it could be a valuable scaffold for further chemical modification and pharmacological screening. Future research could focus on:

  • Synthesizing a library of this compound derivatives with diverse substitutions on the cyclohexyl ring and the methyl group.

  • Screening these compounds for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects.

  • Investigating the structure-activity relationships (SAR) to identify key structural features responsible for any observed biological activity.

Conclusion

This technical guide has summarized the key identifiers and physicochemical properties of this compound and provided a representative synthetic protocol. While direct biological data for this compound is scarce, the documented activities of related cyclohexanecarboxamide derivatives suggest that this chemical class holds potential for further investigation in drug discovery and development. The information presented herein serves as a foundational resource for researchers and scientists interested in exploring the chemical and potential biological landscape of this compound and its analogs.

References

An In-depth Technical Guide to N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methylcyclohexanecarboxamide, a secondary amide derivative of cyclohexanecarboxylic acid. The document details its chemical identity, physicochemical properties, synthesis methodologies, and available spectral data. While direct biological activity and therapeutic applications for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers exploring the potential of this and related chemical scaffolds in medicinal chemistry and drug discovery. The synthesis of cyclohexanecarboxamide (B73365) derivatives is a notable area of interest in the development of various biologically active molecules.

Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
CAS Number 6830-84-8[1]
Canonical SMILES CNC(=O)C1CCCCC1[1]
InChI Key VJPHAMJNGICSLT-UHFFFAOYSA-N[1]
XLogP3-AA (Computed) 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 29.1 Ų[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The most common approaches involve the reaction of a cyclohexanecarboxylic acid derivative with methylamine (B109427).

From Cyclohexanecarboxylic Acid via Acid Chloride

A prevalent method for the preparation of this compound involves a two-step process. First, cyclohexanecarboxylic acid is converted to its more reactive acid chloride derivative, cyclohexanecarbonyl chloride, using a chlorinating agent such as thionyl chloride. The subsequent reaction of the acid chloride with an aqueous solution of methylamine yields the desired this compound[2].

Experimental Protocol:

  • Step 1: Synthesis of Cyclohexanecarbonyl Chloride

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, place cyclohexanecarboxylic acid.

    • Add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 equivalents.

    • Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

  • Step 2: Synthesis of this compound

    • In a separate flask, prepare an aqueous solution of methylamine (CH₃NH₂).

    • Cool the methylamine solution in an ice bath.

    • Slowly add the freshly prepared cyclohexanecarbonyl chloride to the cooled methylamine solution with vigorous stirring. The reaction is exothermic.

    • Continue stirring for a specified period to ensure complete reaction.

    • The product, this compound, may precipitate from the solution or can be extracted with a suitable organic solvent.

    • Purify the crude product by recrystallization or chromatography.

Synthesis_from_Acid Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarboxylic Acid->Cyclohexanecarbonyl Chloride SOCl₂, Reflux This compound This compound Cyclohexanecarbonyl Chloride->this compound aq. CH₃NH₂

Synthesis from Cyclohexanecarboxylic Acid.
Direct Aminolysis of Methyl Cyclohexanecarboxylate (B1212342)

Another synthetic route is the direct aminolysis of an ester of cyclohexanecarboxylic acid, such as methyl cyclohexanecarboxylate, with methylamine. This method can be performed with or without a catalyst.

Experimental Protocol (Uncatalyzed):

  • In a sealed pressure tube, combine methyl cyclohexanecarboxylate and an excess of methylamine (as a solution in a suitable solvent like THF or as a gas).

  • Heat the mixture to a temperature typically ranging from 120-150°C for 24-48 hours.

  • Monitor the reaction progress using techniques like TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methylamine and the methanol (B129727) byproduct under reduced pressure.

  • The crude product can then be purified by distillation or chromatography.

Synthesis_from_Ester Methyl Cyclohexanecarboxylate Methyl Cyclohexanecarboxylate This compound This compound Methyl Cyclohexanecarboxylate->this compound CH₃NH₂, Heat, Pressure Drug_Discovery_Workflow cluster_0 Compound Synthesis & Screening cluster_1 Hit to Lead This compound This compound Derivative_Library Derivative Library Synthesis This compound->Derivative_Library Biological_Screening High-Throughput Screening Derivative_Library->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development Candidate Selection

References

Molecular weight and formula of N-methylcyclohexanecarboxamide.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-methylcyclohexanecarboxamide, a chemical compound of interest to researchers and professionals in drug development and organic chemistry. The document details its chemical properties, synthesis, and relevant data, presented in a clear and accessible format.

Chemical Identity and Properties

This compound is a mono-substituted amide derivative of cyclohexanecarboxylic acid. Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
IUPAC Name This compound[1]
CAS Number 6830-84-8[1]
Exact Mass 141.115364102 Da[1]
XLogP3-AA 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Synonyms: The compound is also known by several other names, including Cyclohexanecarboxamide, N-methyl-; Hexahydro-N-methylbenzamide; and cyclohexyl-N-methylcarboxamide.[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process starting from cyclohexanecarboxylic acid.[2] This procedure is outlined below.

Experimental Protocol: Synthesis from Cyclohexanecarboxylic Acid

Objective: To synthesize this compound from cyclohexanecarboxylic acid.

Materials:

Procedure:

Step 1: Formation of Cyclohexanecarbonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, cyclohexanecarboxylic acid is dissolved in a suitable solvent.

  • Thionyl chloride is added dropwise to the solution. The reaction is typically performed in excess of thionyl chloride.

  • The mixture is gently heated to reflux for a period sufficient to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude cyclohexanecarbonyl chloride.

Step 2: Amidation to form this compound

  • The crude cyclohexanecarbonyl chloride is dissolved in an appropriate organic solvent.

  • The solution is cooled in an ice bath.

  • Aqueous methylamine is added dropwise to the cooled solution with vigorous stirring. An excess of methylamine is used to react with the acid chloride and to neutralize the hydrochloric acid byproduct.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • The resulting mixture is then subjected to a work-up procedure, which typically involves washing with water and brine, followed by drying of the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed by rotary evaporation to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a sequential two-step chemical transformation. The following diagram illustrates this workflow.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_product Final Product start Cyclohexanecarboxylic Acid process1 Reflux start->process1 reagent1 Thionyl Chloride (SOCl₂) reagent1->process1 intermediate Cyclohexanecarbonyl Chloride process1->intermediate process2 Reaction intermediate->process2 reagent2 Aqueous Methylamine (CH₃NH₂) reagent2->process2 product This compound process2->product

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of N-methylcyclohexanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-methylcyclohexanecarboxamide, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public experimental spectra, this document presents predicted data based on the compound's structure, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a secondary amide functional group attached to a cyclohexane (B81311) ring. This structure gives rise to a characteristic spectroscopic fingerprint that can be used for its identification and characterization. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexane ring, the N-methyl group, and the amide N-H proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Cyclohexane CH (methine)2.0 - 2.3Multiplet1H-
Cyclohexane CH₂ (axial & equatorial)1.1 - 1.9Multiplets10H-
N-CH₃ (methyl)2.7 - 2.8Doublet3H~4-5
N-H (amide)5.3 - 5.8Broad Singlet/Quartet1H-
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (carbonyl)175 - 178
Cyclohexane CH (methine)45 - 50
Cyclohexane CH₂25 - 35
N-CH₃ (methyl)26 - 27

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3270Strong, Sharp
C-H Stretch (sp³)2935 - 2850Strong
C=O Stretch (Amide I)1650 - 1630Strong
N-H Bend (Amide II)1560 - 1540Strong
C-N Stretch1260 - 1240Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z Assignment Relative Intensity
141[M]⁺ (Molecular Ion)Moderate
113[M - CO]⁺Low
98[M - HNCH₃]⁺Moderate
83[C₆H₁₁]⁺ (Cyclohexyl cation)Strong
58[CH₃NH=CHOH]⁺Moderate
55[C₄H₇]⁺Strong

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A common synthetic route involves the reaction of cyclohexanecarbonyl chloride with methylamine (B109427).

  • Preparation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or neat.

  • Amidation: The resulting cyclohexanecarbonyl chloride is then slowly added to a solution of methylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. An excess of methylamine or the addition of a non-nucleophilic base is used to neutralize the HCl byproduct.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile and thermally stable compounds like this compound. A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound Synthesis Synthesis of This compound Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Crude Product Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry (GC-MS) Sample_Prep->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report and Data Archiving Data_Analysis->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization.

N-Methylcyclohexanecarboxamide Derivatives: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclohexanecarboxamide and its derivatives represent a class of chemical compounds with a versatile scaffold that has shown promise in various areas of pharmacological research. The inherent structural features of the cyclohexyl ring combined with the amide linkage provide a unique three-dimensional architecture, making these molecules attractive candidates for interacting with a range of biological targets. This technical guide provides an in-depth overview of the current understanding of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Several studies have explored the cytotoxic potential of N-cyclohexanecarboxamide derivatives against various cancer cell lines. The data suggests that modifications to the core structure can lead to significant antiproliferative effects.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected N-cyclohexanecarboxamide derivatives, with IC50 values representing the concentration required to inhibit 50% of cancer cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2c N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549 (Lung Carcinoma)21.4[1]
MCF7-MDR (Breast Adenocarcinoma, Multi-Drug Resistant)18.5[1]
HT1080 (Fibrosarcoma)25.6[1]
3c N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamideA549 (Lung Carcinoma)15.8[1]
MCF7-MDR (Breast Adenocarcinoma, Multi-Drug Resistant)13.2[1]
HT1080 (Fibrosarcoma)19.7[1]

Antimicrobial Activity

The N-cyclohexanecarboxamide scaffold has also been investigated for its potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.

Quantitative Data on Antimicrobial Activity

The table below presents the MIC values for selected N-cyclohexanecarboxamide derivatives against a panel of bacterial and fungal strains.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
2a Amidrazone derivative of cyclohex-1-ene-1-carboxylic acidStaphylococcus aureus256[2][3]
Mycobacterium smegmatis64[2][3]
2b Amidrazone derivative of cyclohex-1-ene-1-carboxylic acidYersinia enterocolitica64[2][3]
Escherichia coli256[2][3]
Klebsiella pneumoniae256[2][3]
2c Amidrazone derivative of cyclohex-1-ene-1-carboxylic acidStaphylococcus aureus64[2][3]
Mycobacterium smegmatis64[2][3]
2f Amidrazone derivative of cyclohex-1-ene-1-carboxylic acidCandida albicans256[2][3]
Various N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamidesStaphylococcus aureusModerate Inhibition[1]

Anti-inflammatory and Antiproliferative Activity

Recent research has highlighted the potential of certain N-cyclohexanecarboxamide derivatives to modulate inflammatory responses and inhibit cell proliferation, key processes in many chronic diseases. The activity of these compounds has been assessed by measuring their impact on immune cell proliferation and the production of inflammatory cytokines.

Quantitative Data on Antiproliferative and Anti-inflammatory Activity

The following data summarizes the effects of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid on human peripheral blood mononuclear cells (PBMCs).

Antiproliferative Activity against Mitogen-Stimulated PBMCs

Compound IDConcentration (µg/mL)Proliferation Inhibition (%)Reference
2a 100> Ibuprofen[2][3]
2d 100> Ibuprofen[2][3]
2f 100> Ibuprofen[2][3]

Inhibition of Cytokine Secretion by Mitogen-Stimulated PBMCs

Compound IDConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-10 Inhibition (%)Reference
2b High Dose~92-99~92-99~92-99[2][3]
2f 10, 50, 100~66-81--[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF7-MDR, HT1080) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, usually 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a McFarland standard of 0.5 (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.

Antiproliferative Assay on Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of compounds on the proliferation of mitogen-stimulated immune cells.

Methodology:

  • PBMC Isolation: PBMCs are isolated from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[4][5]

  • Cell Culture and Stimulation: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics). To induce proliferation, a mitogen such as phytohemagglutinin (PHA) is added to the cell cultures.[4][6]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Proliferation Assessment: Cell proliferation can be measured using various methods:

    • MTT Assay: As described in the cytotoxicity protocol, the metabolic activity of the proliferating cells is quantified.

    • [³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures, and its incorporation into the DNA of dividing cells is measured using a scintillation counter.[7]

  • Data Analysis: The percentage of proliferation inhibition is calculated by comparing the proliferation in compound-treated wells to that in mitogen-stimulated, untreated control wells.

Cytokine Production Assay

Objective: To measure the effect of compounds on the production of inflammatory cytokines by stimulated PBMCs.

Methodology:

  • Cell Culture and Stimulation: PBMCs are isolated and cultured as described above. They are stimulated with a mitogen (e.g., lipopolysaccharide - LPS, or PHA) to induce cytokine production.[4]

  • Compound Treatment: The stimulated cells are treated with various concentrations of the test compounds.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatants are collected by centrifugation.

  • Cytokine Quantification: The concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The levels of cytokines in the supernatants of compound-treated cells are compared to those of stimulated, untreated control cells to determine the percentage of inhibition or change in production.

Visualizations

General Workflow for Synthesis and Biological Evaluation

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase cluster_analysis Data Analysis and SAR Start Starting Materials (e.g., Cyclohexanecarboxylic acid, Amines) Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Purified_Compound Purified Derivatives Purification->Purified_Compound Anticancer Anticancer Assays (e.g., MTT) Purified_Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purified_Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Release) Purified_Compound->Anti_inflammatory Data_Collection Data Collection (IC50, MIC, % Inhibition) Anticancer->Data_Collection Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection SAR Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow from synthesis to biological evaluation of derivatives.

Potential Anti-inflammatory Mechanism of Action

While specific signaling pathways for this compound derivatives are not yet fully elucidated, a plausible hypothesis involves the modulation of key inflammatory pathways. The following diagram illustrates a potential mechanism where these derivatives could inhibit the production of pro-inflammatory cytokines.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_pathway Cellular Response to Inflammatory Stimulus cluster_inhibition Inhibitory Action Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MyD88, TRAF6) Receptor->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Cytokines Synthesis and Release of Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation Inflammatory Response Derivative This compound Derivative Derivative->Inhibition_Point Inhibition_Point->Signaling_Cascade Inhibition_Point->NFkB_Activation

Caption: Potential inhibition of pro-inflammatory cytokine production.

Conclusion

The available evidence suggests that this compound derivatives are a promising class of compounds with multifaceted biological activities. The studies highlighted in this guide demonstrate their potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided quantitative data offers a comparative basis for future research, and the detailed experimental protocols serve as a practical resource for investigators. Further exploration, including the elucidation of specific molecular targets and signaling pathways, is warranted to fully realize the therapeutic potential of this chemical scaffold. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these derivatives for various biological targets, paving the way for the development of novel and effective therapeutic agents.

References

N-methylcyclohexanecarboxamide: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of N-methylcyclohexanecarboxamide. While direct biological activity data for this specific compound is limited in publicly available literature, this document consolidates the historical synthesis and provides detailed experimental protocols for its preparation. Furthermore, it explores the biological activities of structurally related compounds to offer insights into its potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound, a simple amide derivative of cyclohexanecarboxylic acid, has a history rooted in fundamental organic synthesis. Its structural motif, a cyclohexyl ring coupled to a methylamide, is a common feature in various biologically active molecules. Understanding the synthesis and potential biological interactions of this core structure is valuable for the design and development of novel therapeutic agents. This document details the initial synthesis of this compound and discusses the broader context of the biological activities of related carboxamide compounds, particularly in the areas of insect repellency and anticancer research.

Discovery and History

The first documented synthesis of this compound appears to be in a 1973 publication by A. Lukasiewicz and A. Rozploch in the Polish journal Roczniki Chemii. The paper focused on the synthesis of various N-substituted cyclohexanecarboxamides.

Key Researchers and Institutions
  • A. Lukasiewicz and A. Rozploch : The primary researchers credited with the first synthesis.

  • Instytut Chemii, Uniwersytet Mikołaja Kopernika, Toruń, Poland : The institution where the research was conducted.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 6830-84-8PubChem
Molecular Formula C₈H₁₅NOPubChem
Molecular Weight 141.21 g/mol PubChem
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Sparingly soluble in water; soluble in organic solvents-

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound involves the reaction of an activated cyclohexanecarboxylic acid derivative with methylamine (B109427).

Synthesis from Cyclohexanecarbonyl Chloride

This common and efficient method involves a two-step process starting from cyclohexanecarboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place cyclohexanecarboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at room temperature.

  • Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclohexanecarbonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude cyclohexanecarbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.

  • Slowly add a solution of methylamine (2.2 eq) in the same solvent (or an aqueous solution of methylamine) to the stirred solution of cyclohexanecarbonyl chloride. An excess of methylamine is used to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, and then with a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or chromatography.

DOT Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A Cyclohexanecarboxylic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D Cyclohexanecarbonyl Chloride C->D F Reaction with Cyclohexanecarbonyl Chloride D->F E Methylamine E->F G This compound F->G H Workup & Purification G->H I Pure Product H->I InsectRepellentMechanism cluster_olfactory_neuron Insect Olfactory Neuron Orco Orco IonChannel Ion Channel Opening Orco->IonChannel Forms OR Odorant Receptor (OR) OR->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Brain Depolarization->Signal Repulsion Repulsive Behavior Signal->Repulsion Repellent This compound (Repellent) Repellent->Orco Binds/Modulates Repellent->OR Binds/Modulates HostOdor Host Odor HostOdor->OR Binds CytotoxicityWorkflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with This compound (various concentrations) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC₅₀ H->I

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-methylcyclohexanecarboxamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis is a two-step process commencing with the conversion of cyclohexanecarboxylic acid to its corresponding acid chloride, followed by amidation with methylamine (B109427). This protocol offers a straightforward and efficient method for the preparation of this compound in a laboratory setting.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The amide functional group is a key component of many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. A reliable and well-documented synthetic protocol is essential for researchers working with this class of compounds. The following application note details a robust two-step synthesis of this compound, starting from commercially available cyclohexanecarboxylic acid.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive cyclohexanecarbonyl chloride intermediate.[1]

  • Step 2: Amidation: The crude cyclohexanecarbonyl chloride is then reacted with an aqueous solution of methylamine to yield the final product, this compound.[2] This reaction is a classic example of a Schotten-Baumann reaction.[3]

Experimental Protocols

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or benzene

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • To the flask, add cyclohexanecarboxylic acid and anhydrous dichloromethane (or benzene).

  • Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the stirring solution at room temperature. The addition may be exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, the excess thionyl chloride and solvent can be removed by distillation or under reduced pressure. The resulting crude cyclohexanecarbonyl chloride is a colorless to pale yellow liquid and is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude cyclohexanecarbonyl chloride from Step 1

  • Aqueous methylamine solution (e.g., 40 wt. % in H₂O)

  • Dichloromethane (DCM) or another suitable organic solvent

  • A suitable base (e.g., triethylamine (B128534) (TEA) or pyridine)

  • Beaker or Erlenmeyer flask

  • Separatory funnel

  • Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve the crude cyclohexanecarbonyl chloride in dichloromethane in a beaker or Erlenmeyer flask and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of aqueous methylamine (approximately 2 to 3 molar equivalents) and a base like triethylamine (approximately 1.2 to 1.5 molar equivalents) in dichloromethane.

  • Slowly add the methylamine solution to the stirring, cooled solution of cyclohexanecarbonyl chloride. The reaction is typically vigorous and exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueReference
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
CAS Number 6830-84-8[4]
Appearance Solid (predicted)
Melting Point Not available in cited search results
Boiling Point Not available in cited search results
¹H NMR Data not available in cited search results
¹³C NMR Data available on PubChem[4]
IR Spectroscopy Data available on PubChem[4]

Note: Detailed, citable experimental characterization data from a peer-reviewed journal was not available in the performed searches. The data presented is from the PubChem database.

Visualization of the Experimental Workflow

The following diagram illustrates the two-step synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation start_material Cyclohexanecarboxylic Acid intermediate Cyclohexanecarbonyl Chloride start_material->intermediate Reflux in DCM reagent1 Thionyl Chloride (SOCl₂) reagent2 Methylamine (CH₃NH₂) product N-methylcyclohexane- carboxamide intermediate->product Reaction with Methylamine in DCM

Caption: Workflow for the synthesis of this compound.

Logical Relationship of the Synthesis

The synthesis follows a logical progression from a stable carboxylic acid to a highly reactive acid chloride intermediate, which then readily undergoes nucleophilic acyl substitution with methylamine to form the stable amide product.

LogicalRelationship CarboxylicAcid Cyclohexanecarboxylic Acid (Less Reactive) Activation Activation (Chlorination) CarboxylicAcid->Activation AcidChloride Cyclohexanecarbonyl Chloride (More Reactive Intermediate) Activation->AcidChloride NucleophilicAttack Nucleophilic Acyl Substitution AcidChloride->NucleophilicAttack AmideProduct This compound (Stable Product) NucleophilicAttack->AmideProduct Amine Methylamine (Nucleophile) Amine->NucleophilicAttack

Caption: Logical flow of the this compound synthesis.

Conclusion

The provided protocol outlines a reliable and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale preparation and can likely be adapted for the synthesis of other N-substituted cyclohexanecarboxamides. Researchers are advised to consult standard laboratory safety practices when handling the reagents involved, particularly thionyl chloride and methylamine.

References

Application Notes and Protocols for the Quantification of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-methylcyclohexanecarboxamide in various matrices. The protocols described herein are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for various applications, including pharmacokinetic studies, quality control of drug products, and impurity profiling. This document outlines recommended protocols for sample preparation and analysis using three common analytical platforms.

Analytical Methods

A summary of the performance characteristics for the described analytical methods is presented in the table below. These values are typical and may vary depending on the specific instrumentation and matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High (Mass spectral data confirms identity)Moderate to High (Dependent on chromatographic separation and detector)Very High (Based on precursor/product ion transitions)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range Wide, dependent on analyte volatility and ionizationWide, dependent on analyte chromophore and solubilityVery Wide, highly sensitive
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (%RSD) Repeatability: < 5%Repeatability: < 2%Repeatability: < 5%
Limit of Quantification (LOQ) ng/mL rangeµg/mL to ng/mL rangepg/mL to ng/mL range

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.

3.1.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The primary goal is to extract and concentrate the analyte while removing interfering matrix components.

  • Solvent Selection: Dissolve the sample in a volatile organic solvent such as ethyl acetate, hexane, or dichloromethane.[1] Water and non-volatile solvents should be avoided.[1]

  • Extraction: For solid samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed. For liquid samples, direct injection after dilution or LLE may be suitable.

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.[1] Further dilutions can be made to fall within the calibration range.

  • Filtration/Centrifugation: If the sample contains particulate matter, it should be centrifuged or filtered through a 0.45 µm filter to prevent column contamination.[1]

  • Vialing: Transfer the final sample into a 1.5 mL glass autosampler vial.[1]

3.1.2. GC-MS Instrumental Parameters

The following parameters are recommended as a starting point and may require optimization for your specific instrument and application.

ParameterRecommended Setting
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
Carrier Gas Helium at a constant flow rate of 1 mL/min[1]
Inlet Temperature 250 °C[1]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)[1]
Injection Volume 1 µL[1]
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes[1]
MS Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Range m/z 40-400[1]
Ion Source Temperature 230 °C[1]
Transfer Line Temperature 280 °C[1]

3.1.3. Data Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Dilution Extraction->Concentration Filtration Filtration/ Centrifugation Concentration->Filtration Vialing Vialing Filtration->Vialing Injection GC Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of pharmaceutical compounds.

3.2.1. Sample Preparation

  • Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

  • Extraction: For complex matrices, solid-phase extraction (SPE) is a common and effective technique to remove interferences and pre-concentrate the analyte.

  • Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.

3.2.2. HPLC-UV Instrumental Parameters

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength To be determined based on the UV spectrum of this compound (typically in the range of 200-220 nm for amides with no other chromophore)

3.2.3. Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[2] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[2][3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolution in Mobile Phase Sample->Dissolution SPE Solid-Phase Extraction (Optional) Dissolution->SPE Filtration Filtration (0.45 µm) SPE->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification

References

Application Note: Analysis of N-methylcyclohexanecarboxamide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylcyclohexanecarboxamide (C8H15NO, Mol. Wt.: 141.21 g/mol ) is a chemical compound of interest in various fields, including pharmaceutical development as a potential impurity or metabolite.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it an invaluable tool for purity assessment and quantitative analysis.[3]

This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis workflows.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for achieving accurate and reproducible results. The primary objective is to dissolve the analyte in a suitable volatile solvent and remove any interfering, non-volatile matrix components.[3][4]

Recommended Protocol:

  • Solvent Selection: Dissolve the sample in a high-purity volatile organic solvent such as ethyl acetate, dichloromethane, or hexane.[3][5] Water and other non-volatile solvents should be avoided.[3][4][5]

  • Concentration: For qualitative identification, a concentration of approximately 1 mg/mL is often sufficient. For quantitative analysis, prepare a stock solution and perform serial dilutions to create calibration standards. A typical concentration for analysis is around 10 µg/mL.[3][6]

  • Filtration: To prevent contamination of the GC inlet and column, filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE).[3][4]

  • Vialing: Transfer the filtered sample into a 1.5 mL glass autosampler vial.[3][5][6] If the sample volume is limited, use a vial with a micro-insert.[3][5]

2. GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point. Method optimization may be required based on the specific instrument and sample matrix. The parameters are based on methods used for structurally similar compounds.[3]

Table 1: Recommended GC-MS Instrument Parameters

Parameter Recommended Setting
Gas Chromatograph (GC)
Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3]
Inlet Temperature 250 °C[3]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)[3]
Injection Volume 1 µL[3]
Oven Program Initial 70 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min[3]
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Mass Range m/z 40-400[3]
Ion Source Temp. 230 °C[3]
Transfer Line Temp. 280 °C[3]

| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative analysis relies on the construction of a calibration curve using standards of known concentrations. The peak area of a characteristic quantifier ion is plotted against concentration.

Table 2: Quantitative Data Summary for this compound

Parameter Value / Description
Molecular Formula C8H15NO[1][2]
Molecular Weight 141.21 g/mol [1][2]
Retention Time (RT) To be determined experimentally. Dependent on the specific GC conditions.
Molecular Ion (M+) m/z 141 (Expected)
Key Mass Fragments To be determined from the experimental mass spectrum. These fragments are used for identification and for quantification in SIM mode.
Limit of Detection (LOD) To be determined through method validation.

| Limit of Quantification (LOQ) | To be determined through method validation. |

Visualized Workflows

GCMS_Workflow SamplePrep 1. Sample Preparation (Dissolution, Dilution, Filtration) GCMS_Analysis 2. GC-MS Analysis (Injection, Separation, Ionization, Detection) SamplePrep->GCMS_Analysis DataAcquisition 3. Data Acquisition (Chromatogram & Mass Spectra) GCMS_Analysis->DataAcquisition DataProcessing 4. Data Processing (Peak Integration, Library Search) DataAcquisition->DataProcessing Quantification 5. Quantification (Calibration Curve Construction) DataProcessing->Quantification Reporting 6. Reporting (Final Results Summary) Quantification->Reporting

Caption: General experimental workflow for GC-MS analysis.

Data_Analysis_Logic RawData Raw Data (Total Ion Chromatogram & Mass Spectra) PeakIntegration Peak Integration (Determine RT and Peak Area) RawData->PeakIntegration Identification Compound Identification PeakIntegration->Identification Quantification Quantification (Plot Peak Area vs. Concentration) PeakIntegration->Quantification LibrarySearch Spectral Library Search (e.g., NIST) Identification->LibrarySearch automated ManualInterpretation Manual Mass Spectrum Interpretation Identification->ManualInterpretation manual FinalReport Final Report (Concentration & Purity) LibrarySearch->FinalReport ManualInterpretation->FinalReport Quantification->FinalReport

References

Application Note: Analysis of N-methylcyclohexanecarboxamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of N-methylcyclohexanecarboxamide. The described protocol is applicable to researchers, scientists, and professionals involved in drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and efficient analytical solution.

Introduction

This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. A validated analytical method is crucial for its accurate quantification in different sample matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of chemical compounds.[1][2] This application note provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC method.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.

  • Solvents: HPLC grade acetonitrile (B52724) and water are required.

  • Sample Vials: Appropriate vials for the autosampler.

  • Filters: 0.45 µm syringe filters for sample preparation.[3]

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Note: These conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Effective sample preparation is critical to remove potential interferences and protect the analytical column.[4][5]

  • Dissolution: Dissolve the sample containing this compound in the mobile phase. The concentration should be adjusted to fall within the range of the calibration curve.[3]

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

HPLC Analysis Workflow

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 4.5 minutes under the specified conditions. The following table summarizes the hypothetical performance characteristics of the method.

ParameterResult
Retention Time (tR) ~ 4.5 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: The data presented in this table is illustrative and should be determined experimentally for method validation.

Conclusion

The described HPLC method is a reliable and efficient tool for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. Proper sample preparation and system suitability checks are essential for obtaining accurate and reproducible results.

Signaling Pathway Diagram

While this compound is not typically associated with a specific signaling pathway in the provided context of an analytical method, the following is an example of a logical relationship diagram that could be adapted for other applications.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte This compound Sample HPLC_Analysis HPLC Analysis Analyte->HPLC_Analysis Method_Parameters HPLC Method Parameters Method_Parameters->HPLC_Analysis Chromatogram Chromatogram HPLC_Analysis->Chromatogram Quantitative_Data Quantitative Data HPLC_Analysis->Quantitative_Data

Caption: Logical flow from analytical inputs to outputs.

References

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclohexanecarboxamide is a small molecule of interest in various fields of chemical and pharmaceutical research. Understanding its three-dimensional structure and electronic environment is crucial for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This application note provides a detailed protocol and data interpretation guide for the ¹H and ¹³C NMR analysis of this compound. Due to the limited availability of public experimental spectral data, this guide utilizes predicted NMR data to offer a comprehensive understanding of the compound's spectral characteristics.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational algorithms and provide a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Abbreviation)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH5.5 - 6.5Broad Singlet-
N-CH₃2.75Doublet4.8
CH (C1)2.05Multiplet-
CH₂ (C2, C6) - axial1.65Multiplet-
CH₂ (C2, C6) - equatorial1.75Multiplet-
CH₂ (C3, C5) - axial1.20Multiplet-
CH₂ (C3, C5) - equatorial1.40Multiplet-
CH₂ (C4) - axial1.15Multiplet-
CH₂ (C4) - equatorial1.30Multiplet-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O176.5
CH (C1)46.0
N-CH₃26.5
CH₂ (C2, C6)29.5
CH₂ (C4)25.8
CH₂ (C3, C5)25.5

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering for NMR signal assignment.

Molecular structure of this compound.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

2. NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is typically used.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard instrument Insert Sample into Spectrometer standard->instrument setup Setup Acquisition Parameters instrument->setup acquire_H Acquire ¹H NMR Spectrum setup->acquire_H acquire_C Acquire ¹³C NMR Spectrum setup->acquire_C ft Fourier Transformation acquire_H->ft acquire_C->ft phase Phase & Baseline Correction ft->phase reference Chemical Shift Referencing phase->reference integrate Integration & Peak Picking reference->integrate assign Assign Signals to Protons/Carbons integrate->assign interpret Interpret Spectra for Structural Elucidation assign->interpret report Report Findings interpret->report

General workflow for NMR sample preparation and analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of this compound for researchers, scientists, and drug development professionals. By following the detailed protocols and utilizing the provided predicted spectral data and assignments, researchers can confidently characterize this molecule and similar structures. The structured data presentation and clear visualizations are intended to facilitate a deeper understanding and straightforward application of NMR spectroscopy in chemical and pharmaceutical research.

Purification of N-methylcyclohexanecarboxamide by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclohexanecarboxamide is a secondary amide that finds applications in various fields of chemical research and development, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The purity of this compound is crucial for its intended application, as impurities can lead to undesirable side reactions, reduced product yield, and compromised biological activity in downstream processes.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedure, and data interpretation.

Materials and Equipment

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., water, ethanol, acetone, acetonitrile, toluene, hexane, ethyl acetate)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Celatom® or filter aid (optional)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

  • Analytical balance

  • Infrared (IR) spectrometer or other analytical instruments for purity assessment

Experimental Protocols

Solvent Selection

The choice of a suitable recrystallization solvent is critical for achieving high purity and recovery. An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Impurities should either be highly soluble at all temperatures or completely insoluble.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A preliminary screening of solvents is recommended.

Protocol for Solvent Screening:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, shaking after each addition, until the solid dissolves or it is evident that it is insoluble (use up to 1 mL).

  • If the solid is insoluble at room temperature, heat the test tube gently in a water bath and observe the solubility.

  • If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this procedure with a range of solvents of varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane). Solvent mixtures (e.g., ethanol/water) can also be tested.

Recrystallization Procedure

This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent and specific volumes will be determined by the preliminary solvent screening.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the selected hot recrystallization solvent to dissolve the solid completely. The solution should be heated on a hot plate with stirring. If necessary, add more hot solvent portion-wise until the solid is fully dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution. Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: To remove any insoluble impurities (and activated carbon, if used), perform a hot gravity filtration. This is a critical step to prevent premature crystallization of the desired product on the filter paper. Use a pre-warmed funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air-dry. For faster drying, a desiccator or a vacuum oven at low temperature can be used.

  • Analysis: Determine the melting point of the purified this compound and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity. Further analysis by techniques such as IR spectroscopy or chromatography can be performed to confirm the purity.

Data Presentation

The following table summarizes the expected qualitative and quantitative data from the recrystallization process.

ParameterDescriptionExample Data
Solvent Screening
WaterSolubility (Hot/Cold)Low / Insoluble
EthanolSolubility (Hot/Cold)High / Moderate
AcetoneSolubility (Hot/Cold)High / High
AcetonitrileSolubility (Hot/Cold)High / Moderate
TolueneSolubility (Hot/Cold)Moderate / Low
HexaneSolubility (Hot/Cold)Low / Insoluble
Ethanol/Water (e.g., 80:20)Solubility (Hot/Cold)High / Low
Recrystallization Data
Mass of Crude MaterialInitial amount of impure compound.5.00 g
Selected SolventThe solvent chosen based on screening.Ethanol/Water (80:20)
Volume of Solvent UsedTotal volume of solvent to dissolve the crude material.35 mL
Crystallization TemperatureTemperature at which crystals start to form.Room Temperature (~25°C)
Final Cooling TemperatureTemperature of the ice bath.0-5°C
Mass of Purified ProductFinal amount of dry, recrystallized compound.4.25 g
Purity and Yield
Melting Point (Crude)Melting point range of the impure compound.108-112°C
Melting Point (Purified)Melting point range of the recrystallized compound.114-115°C
Percent Recovery(Mass of Purified Product / Mass of Crude Material) x 100%85%

Potential Impurities

The common impurities in this compound largely depend on the synthetic route employed. If synthesized from cyclohexanecarboxylic acid and methylamine, potential impurities could include:

  • Unreacted Starting Materials:

    • Cyclohexanecarboxylic acid

    • Methylamine (or its salt)

  • Reagents from Synthesis:

    • Coupling agents or their byproducts (if used)

    • Thionyl chloride or its byproducts (if the acid chloride route is used)

  • Side Products:

    • Byproducts from side reactions, such as the formation of symmetrical anhydrides from the carboxylic acid.

Most of these impurities are expected to have different solubility profiles from the desired product, allowing for their removal during recrystallization.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filtration Hot Gravity Filtration dissolve->hot_filtration If no decolorization decolorize->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool impurities_removed1 Insoluble Impurities Removed hot_filtration->impurities_removed1 ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash impurities_removed2 Soluble Impurities in Mother Liquor vacuum_filtration->impurities_removed2 dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Purification of N-methylcyclohexanecarboxamide using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-methylcyclohexanecarboxamide is a secondary amide that may be synthesized from cyclohexanecarboxylic acid and methylamine.[1] As with many chemical syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a compound of high purity. Column chromatography is a fundamental, widely used technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[2][3] For amides, which are polar compounds, silica (B1680970) gel is a commonly employed stationary phase.[4]

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. It includes methodologies for thin-layer chromatography (TLC) to determine the optimal solvent system, the column chromatography procedure itself, and subsequent analysis of the purified fractions.

Key Experimental Parameters

A summary of the key quantitative data and parameters for the column chromatography purification of this compound is provided below.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most purifications of moderately polar compounds.
Mobile Phase (Eluent) Hexane (B92381)/Ethyl Acetate (B1210297) GradientA gradient from a less polar to a more polar mixture is often effective.
TLC Analysis Rf of ~0.3 in 70:30 Hexane:Ethyl AcetateThe ideal Rf on TLC for good separation on a column is typically 0.2-0.4.[5]
Silica to Sample Ratio 50:1 to 100:1 (w/w)A higher ratio is used for difficult separations.
Column Dimensions Dependent on sample sizeA general rule is a 10:1 height-to-diameter ratio for the silica bed.
Loading Method Dry LoadingRecommended for samples that are not highly soluble in the initial eluent.
Fraction Size ~10-20 mLAdjust based on column size and separation.
Purity Analysis TLC, ¹H NMRTo confirm the purity of the combined fractions.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

purification_workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Final Product crude_sample Crude this compound tlc_optimization TLC for Mobile Phase Optimization crude_sample->tlc_optimization Test various solvent ratios column_packing Pack Column with Silica Gel tlc_optimization->column_packing Optimized eluent determined sample_loading Load Sample column_packing->sample_loading elution Elute with Hexane/EtOAc Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify fractions with pure product solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product purity_confirmation Confirm Purity (NMR, etc.) pure_product->purity_confirmation

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Objective: To determine the optimal solvent system for the separation of this compound from its impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Crude this compound solution (approx. 1 mg/mL in a volatile solvent like dichloromethane)

Protocol:

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

  • Pour a small amount of the first test eluent into the developing chamber, line the chamber with filter paper, and allow the atmosphere to saturate.

  • On a TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Using a capillary spotter, apply a small spot of the crude sample solution onto the starting line.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. Circle any visible spots.

  • If spots are not UV-active, stain the plate using a potassium permanganate (B83412) dip and gentle heating.

  • Calculate the retention factor (Rf) for each spot. The ideal eluent system will give the target compound an Rf value of approximately 0.3 and show good separation from other spots.[5]

Column Chromatography Protocol

Objective: To purify the crude this compound using flash column chromatography.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (optimized from TLC)

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Protocol:

Column Packing (Slurry Method):

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a small layer of sand (approx. 1 cm) on top of the plug.[2]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). The amount of silica should be 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.[2]

  • Once the silica has settled, add another layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

  • Carefully add the initial, least polar eluent to the column.

  • Apply gentle pressure to the top of the column (using a pump or inert gas) to begin eluting the solvent through the column.

  • Start collecting fractions in numbered test tubes.

  • Monitor the progress of the separation by spotting small amounts from the collected fractions onto a TLC plate and developing it.

  • If separation is not achieved with the initial solvent, gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 Hexane:EtOAc). This is known as a step gradient.[6]

  • Continue collecting and analyzing fractions until the desired product has completely eluted from the column.

Post-Chromatography Analysis

Objective: To identify and combine the pure fractions and confirm the purity of the final product.

Protocol:

  • Analyze all collected fractions by TLC.

  • Combine the fractions that contain only the pure this compound (as determined by a single spot at the correct Rf value).

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Weigh the resulting pure product and calculate the yield.

  • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR spectroscopy.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase.Re-optimize the mobile phase using TLC to achieve a greater ΔRf.
Column overloading.Reduce the amount of crude material loaded or increase the silica-to-sample ratio.
Product Degradation The compound is sensitive to the acidic nature of silica gel.Consider using deactivated silica gel (treated with triethylamine) or an alternative stationary phase like alumina.
Streaking/Tailing Compound is too polar for the eluent or interacting strongly with the silica.Increase the polarity of the mobile phase or add a small amount of a modifier like methanol.
Insoluble material in the loaded sample.Ensure the sample is fully dissolved before loading or use the dry loading method.

This comprehensive guide should enable researchers to effectively purify this compound, ensuring high-purity material for subsequent research and development activities.

References

Application Notes and Protocols: N-methylcyclohexanecarboxamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcyclohexanecarboxamide is a valuable intermediate for the synthesis of a variety of molecular scaffolds of pharmaceutical interest. Its robust structure and the reactivity of its amide group allow for its incorporation into more complex molecules, including potential anticonvulsant and analgesic agents. This document provides an overview of the chemical properties of this compound and related derivatives, detailed protocols for its synthesis and further transformation, and highlights its potential applications in drug discovery and development.

Introduction

The cyclohexanecarboxamide (B73365) moiety is a recurring structural motif in medicinal chemistry, contributing to the lipophilicity and conformational rigidity of drug candidates. N-alkylation of the amide, as seen in this compound, provides a key handle for further synthetic modifications or for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. While not a direct precursor to a widely known blockbuster drug, its utility as a building block is evident in the synthesis of various research compounds and potential therapeutic agents. This application note will focus on the synthesis of this compound and its subsequent reduction to N-methylcyclohexylmethylamine, a primary amine that can be further elaborated in pharmaceutical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and related compounds is presented in Table 1. This data is essential for planning synthetic routes and for the characterization of intermediates and final products.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
This compoundThis compoundC₈H₁₅NO141.216830-84-8[1]
N-Cyclohexyl-N-methylcyclohexanecarboxamideN-cyclohexyl-N-methylcyclohexanecarboxamideC₁₄H₂₅NO223.35864462-70-4
4-amino-N-methylcyclohexane-1-carboxamide4-amino-N-methylcyclohexane-1-carboxamideC₈H₁₆N₂O156.231799580-72-5[2]
1-Methylcyclohexanecarboxamide1-methylcyclohexane-1-carboxamideC₈H₁₅NO141.211123-24-6[3]

Synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

While not direct pharmaceutical products, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives illustrates a common synthetic route starting from a cyclohexanecarboxamide precursor. The yields for these reactions are generally high, as shown in Table 2.

Table 2: Synthesis Yields of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives [4]

DerivativeYield (%)Melting Point (°C)
N-(phenylcarbamothioyl)cyclohexanecarboxamide91162-164
N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide89163-165
N-(p-tolylcarbamothioyl)cyclohexanecarboxamide90176-178
N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide94167-169
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide92176-178

Experimental Protocols

The following protocols describe the synthesis of this compound from cyclohexanecarboxylic acid and its subsequent reduction to N-methylcyclohexylmethylamine.

Synthesis of this compound

This protocol is based on the general principle of converting a carboxylic acid to an acid chloride, followed by amidation.[4]

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous methylamine (B109427) solution (e.g., 40%)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve cyclohexanecarboxylic acid in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether). Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Amidation: Cool the resulting crude cyclohexanecarbonyl chloride in an ice bath. Slowly add an excess of aqueous methylamine solution dropwise with vigorous stirring. A white precipitate of this compound will form.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether or dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Reduction of this compound to N-methylcyclohexylmethylamine

This protocol describes the reduction of the amide to the corresponding amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Water

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

  • Addition of Amide: Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel at 0 °C.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether. Collect the filtrate and extract the aqueous layer with additional portions of the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-methylcyclohexylmethylamine.

  • Purification: The product can be purified by distillation under reduced pressure.

Synthetic Workflow and Signaling Pathways

The synthesis of N-methylcyclohexylmethylamine from cyclohexanecarboxylic acid via the this compound intermediate is a straightforward and versatile synthetic route.

SynthesisWorkflow cluster_0 Synthesis of this compound cluster_1 Reduction to Amine Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarboxylic_Acid->Cyclohexanecarbonyl_Chloride SOCl₂ N_methylcyclohexanecarboxamide This compound Cyclohexanecarbonyl_Chloride->N_methylcyclohexanecarboxamide CH₃NH₂ N_methylcyclohexylmethylamine N-methylcyclohexylmethylamine N_methylcyclohexanecarboxamide->N_methylcyclohexylmethylamine LiAlH₄ N_methylcyclohexanecarboxamide_ref This compound

Caption: Synthetic workflow for the preparation of N-methylcyclohexylmethylamine.

While this compound itself is not directly implicated in specific signaling pathways, its derivatives have been investigated for their potential to modulate biological targets. For instance, certain cyclohexanecarboxamide derivatives have been explored as anticonvulsants, potentially acting on ion channels or neurotransmitter pathways in the central nervous system. The logical relationship for such a drug discovery process is outlined below.

DrugDiscoveryLogic Start Identify Target Scaffold (Cyclohexanecarboxamide) Synthesis Synthesize Derivatives (e.g., via this compound) Start->Synthesis Screening Biological Screening (e.g., Anticonvulsant Assays) Synthesis->Screening Lead_ID Lead Identification Screening->Lead_ID Optimization Lead Optimization (SAR Studies) Screening->Optimization Iterative Feedback Lead_ID->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical workflow for drug discovery using a core scaffold.

Conclusion

This compound serves as a practical and versatile intermediate in the synthesis of more complex molecules for pharmaceutical research. The protocols provided herein offer robust methods for its preparation and subsequent transformation into a primary amine, opening avenues for the development of novel drug candidates. The straightforward nature of these reactions makes this compound an attractive building block for medicinal chemists and drug development professionals.

References

Application Notes and Protocols for Investigating the In Vitro Biological Activity of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro investigation of the biological activity of N-methylcyclohexanecarboxamide, a compound with limited currently available biological data. The following protocols and workflows are designed to be adapted for the systematic evaluation of this and other novel chemical entities.

Introduction

This compound is a small molecule whose biological effects have not been extensively characterized.[1] Preliminary investigation is essential to determine its potential as a therapeutic agent or to understand its toxicological profile. This document outlines a series of standard in vitro assays to assess its general cytotoxicity, potential mechanisms of action, and effects on key cellular signaling pathways.

General Experimental Workflow

A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines the key stages of in vitro characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Signaling Pathway Analysis A Compound Preparation (this compound) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Determine IC50 Values B->C D Apoptosis Assays (e.g., Caspase Activity, Annexin V) C->D E Cell Cycle Analysis C->E F Receptor Binding Assays C->F G Western Blotting D->G E->G H Reporter Gene Assays F->H

Caption: General workflow for in vitro compound characterization.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Selected cell line

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol allows for the analysis of protein expression levels and activation states within specific signaling pathways.

Materials:

  • This compound

  • Selected cell line

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies (e.g., for Akt, ERK, p-Akt, p-ERK)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Potential Signaling Pathways for Investigation

The following diagrams illustrate common signaling pathways that are often dysregulated in disease and are primary targets for drug discovery. Investigation into the effect of this compound on these pathways could provide insight into its mechanism of action.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway.

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation & Differentiation TranscriptionFactors->Proliferation

Caption: The MAPK/ERK signaling pathway.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell Line IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h
HeLa Data Data Data
A549 Data Data Data

| MCF-7 | Data | Data | Data |

Table 2: Effect of this compound on Caspase-3/7 Activity

Treatment Concentration (µM) Fold Change in Caspase-3/7 Activity (vs. Control)
0.1 Data
1 Data
10 Data

| 100 | Data |

Table 3: Quantification of Protein Expression from Western Blot

Target Protein Treatment Concentration (µM) Relative Protein Expression (Normalized to Loading Control)
p-Akt 0 1.0
10 Data
50 Data
p-ERK 0 1.0
10 Data

| | 50 | Data |

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential biological activities and guide further drug development efforts.

References

Application Notes and Protocols for the Synthesis of N-methylcyclohexanecarboxamide-Based Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of compound libraries based on the N-methylcyclohexanecarboxamide scaffold. This scaffold represents a valuable starting point for the discovery of novel therapeutic agents due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The following protocols and data are intended to facilitate the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Introduction to the this compound Scaffold

This compound is a simple yet versatile chemical entity that offers multiple points for diversification, making it an ideal scaffold for medicinal chemistry library synthesis. The cyclohexane (B81311) ring provides a three-dimensional framework that can explore chemical space effectively, while the amide bond is a common feature in many biologically active molecules. By modifying the substituents on the cyclohexane ring and exploring variations of the N-alkyl group, a vast array of analogs with potentially unique pharmacological profiles can be generated.

Derivatives of the broader cyclohexanecarboxamide (B73365) class have shown promise in a variety of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents. Furthermore, they have been identified as inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and diacylglycerol acyltransferase 1 (DGAT1), highlighting their potential in cardiovascular and metabolic diseases.

Library Synthesis Strategy

A common and efficient method for the synthesis of an this compound-based library is through parallel amide bond formation. This involves the reaction of a diverse set of carboxylic acids with methylamine (B109427) or the reaction of cyclohexanecarboxylic acid with a variety of primary amines. For the purpose of these application notes, we will focus on the diversification of the cyclohexanecarboxamide core by reacting various functionalized cyclohexanecarboxylic acids with methylamine.

A representative workflow for the synthesis and screening of a hypothetical library is depicted below.

G cluster_synthesis Library Synthesis cluster_screening Screening & Hit Identification start Start: Diverse Cyclohexanecarboxylic Acids activation Carboxylic Acid Activation (e.g., with Thionyl Chloride or HATU) start->activation coupling Parallel Amide Coupling (Reaction with Methylamine) activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Parallel Purification (e.g., HPLC) workup->purification library Purified this compound Library purification->library hts High-Throughput Screening (e.g., Biochemical or Cell-Based Assays) library->hts hit_id Hit Identification & Confirmation hts->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and screening of an this compound-based library.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis of the parent scaffold, this compound, which can be adapted for the synthesis of analogs.[1]

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride

  • Aqueous methylamine solution

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve cyclohexanecarboxylic acid in THF. Add a catalytic amount of DMF. Slowly add thionyl chloride dropwise at room temperature. Stir the reaction mixture and gently reflux until the evolution of gas ceases.

  • Amidation: In a separate flask, prepare a cooled (0 °C) aqueous solution of methylamine and NaOH. Slowly add the freshly prepared cyclohexanecarbonyl chloride to the methylamine solution with vigorous stirring.

  • Work-up and Purification: Continue stirring the reaction mixture for a few hours at room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography or crystallization if necessary.

Protocol 2: Parallel Synthesis of a Diversified N-Alkyl Cyclohexanecarboxamide Library

This protocol outlines a method for the parallel synthesis of a library of N-alkyl cyclohexanecarboxamide derivatives in a 96-well plate format.

Materials:

  • Cyclohexanecarboxylic acid

  • A diverse library of primary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • 96-well reaction block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of cyclohexanecarboxylic acid in anhydrous DMF.

    • Prepare a 0.22 M solution of each primary amine in anhydrous DMF in separate vials.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the cyclohexanecarboxylic acid stock solution (0.02 mmol).

    • Add 100 µL of the respective primary amine stock solution (0.022 mmol, 1.1 eq) to each well.

    • Add 100 µL of the HATU stock solution (0.024 mmol, 1.2 eq).

    • Add 100 µL of the DIPEA stock solution (0.04 mmol, 2.0 eq).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours under an inert atmosphere.

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate to each well, shaking, and allowing the layers to separate.

  • Purification and Analysis:

    • Collect the organic layer from each well and transfer to a new 96-well plate.

    • Evaporate the solvent under reduced pressure.

    • The crude products can be purified by parallel HPLC.

    • Characterize each compound by LC-MS and ¹H NMR.

Expected Yields and Purity:

  • Yields can vary from 40-90% depending on the amine used.

  • Purity after purification should be >95%.

Data Presentation: Biological Activities of Cyclohexanecarboxamide Derivatives

Table 1: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

CompoundR¹ SubstituentR² SubstituentInhibition of TNF-α Secretion (%) at 100 µg/mLInhibition of IL-6 Secretion (%) at 100 µg/mLAntiproliferative Activity (IC₅₀ in µM)
2a 2-pyridylH55.368.123.4
2b 2-pyridyl2-pyridyl98.791.531.2
2c PhenylPhenyl45.152.3>100
2d 2-pyridyl4-nitrophenyl78.985.419.8
2f 2-pyridyl4-methylphenyl80.588.221.5

Data adapted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[2][3]

Table 2: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

CompoundR¹ SubstituentR² SubstituentS. aureus MIC (µg/mL)M. smegmatis MIC (µg/mL)Y. enterocolitica MIC (µg/mL)
2b 2-pyridyl2-pyridyl>512>51264
2c PhenylPhenyl128256>512

Data adapted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[2]

Potential Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

Based on the observed inhibition of TNF-α and IL-6 secretion, a library of this compound derivatives could be screened for modulators of inflammatory signaling pathways. A simplified representation of a potential target pathway is shown below.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of inhibitor This compound Derivative (Inhibitor) inhibitor->IKK

Caption: A hypothetical signaling pathway illustrating the inhibition of NF-κB activation by an this compound derivative.

High-Throughput Screening Protocol Example: Anti-inflammatory Assay

This protocol provides a general framework for a cell-based high-throughput screen to identify inhibitors of TNF-α production from a library of this compound derivatives.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound library compounds dissolved in DMSO

  • TNF-α ELISA kit

  • 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed PBMCs or differentiated THP-1 cells into 384-well plates at a density of 5 x 10⁴ cells/well in 50 µL of culture medium. Incubate for 2 hours to allow cells to adhere.

  • Compound Addition: Add 100 nL of library compounds from stock plates to the cell plates using an acoustic liquid handler to achieve a final concentration of 10 µM. Include appropriate positive (e.g., a known IKK inhibitor) and negative (DMSO vehicle) controls.

  • Cell Stimulation: After a 30-minute pre-incubation with the compounds, stimulate the cells by adding 10 µL of LPS solution to achieve a final concentration of 100 ng/mL.

  • Incubation: Incubate the plates for 18-24 hours at 37 °C in a 5% CO₂ incubator.

  • TNF-α Measurement: Centrifuge the plates to pellet the cells. Collect the supernatant and measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Calculate the percentage inhibition of TNF-α production for each compound.

    • Identify "hits" as compounds that exhibit a statistically significant reduction in TNF-α levels compared to the DMSO control.

    • Perform dose-response curves for confirmed hits to determine their IC₅₀ values.

Conclusion

The this compound scaffold provides a promising starting point for the development of diverse chemical libraries for drug discovery. The synthetic accessibility and the precedence of biological activity in related compound classes make this an attractive area for further exploration. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design, synthesize, and screen their own this compound-based libraries to identify novel therapeutic leads.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-methylcyclohexanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methylcyclohexanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for this compound are:

  • From Cyclohexanecarboxylic Acid: This involves the direct coupling of cyclohexanecarboxylic acid with methylamine (B109427) using a coupling agent.

  • From Cyclohexanecarbonyl Chloride: This is a two-step process where cyclohexanecarboxylic acid is first converted to its acid chloride, which then reacts with methylamine.

Q2: My reaction yield is consistently low. What are the most common reasons?

A2: Low yields in amide synthesis are often due to several factors:

  • Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient quantities.

  • Deactivation of the amine: Methylamine can be protonated by the carboxylic acid, forming a non-nucleophilic ammonium (B1175870) salt.

  • Presence of water: Moisture can hydrolyze the activated carboxylic acid intermediate or the acid chloride, preventing amide formation.

  • Side reactions: Formation of byproducts such as N-acylurea can occur, especially when using carbodiimide (B86325) coupling agents.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the absence of a suitable base can hinder the reaction.

Q3: How do I choose the most suitable coupling reagent for the reaction between cyclohexanecarboxylic acid and methylamine?

A3: The choice of coupling reagent is critical. For the synthesis of this compound, common choices include:

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions.

  • Uronium/Aminium reagents (e.g., HATU, HBTU): These are highly efficient but can be more expensive.

  • Phosphonium reagents (e.g., BOP, PyBOP): Also very effective but may require careful handling. For a straightforward synthesis, EDC in combination with a catalytic amount of DMAP is often a good starting point.

Q4: What are the recommended solvents for this synthesis?

A4: Anhydrous aprotic solvents are generally preferred. Common choices include:

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) The choice of solvent can depend on the specific coupling reagent used and the solubility of the starting materials.

Q5: Are there any specific safety precautions I should take?

A5: Yes, particularly when working with acid chlorides and coupling reagents.

  • Cyclohexanecarbonyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Coupling reagents like DCC are potent allergens.

  • Methylamine is a flammable and toxic gas, often supplied as a solution in a solvent like THF or water. Ensure adequate ventilation and handle with care.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete activation of cyclohexanecarboxylic acid.- Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).- Consider switching to a more powerful coupling reagent like HATU.
Deactivation of methylamine by protonation.- Use a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the ammonium salt formed.
Presence of moisture in the reaction.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a White Precipitate (when using DCC) Formation of dicyclohexylurea (DCU) byproduct.- This is a common byproduct of DCC-mediated couplings.- DCU is typically insoluble in most organic solvents and can be removed by filtration at the end of the reaction.
Multiple Spots on TLC, Indicating Side Products N-acylurea formation with carbodiimide reagents.- Add HOBt or DMAP as an additive to suppress this side reaction.
Reaction of methylamine with the solvent (e.g., ester exchange if using an ester solvent).- Use an inert aprotic solvent like DCM or THF.
Difficulty in Product Purification Unreacted starting materials co-eluting with the product.- Optimize the stoichiometry of your reactants to ensure complete conversion of the limiting reagent.- Employ an aqueous workup to remove water-soluble impurities before chromatography.
Product is water-soluble.- If the product has some water solubility, use brine during the aqueous workup to reduce its partitioning into the aqueous layer.- Extract the aqueous layer multiple times with an organic solvent.

Quantitative Data Presentation

The following tables provide a summary of expected yields for N-alkyl amide synthesis based on the chosen synthetic route and coupling agents. The data is compiled from studies on similar aliphatic and cycloaliphatic amides and should be considered as a guideline.

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteReagentsTypical Yield Range (%)Reference
From Cyclohexanecarboxylic AcidCyclohexanecarboxylic acid, Methylamine, EDC, DMAP70-90[1]
From Cyclohexanecarbonyl ChlorideCyclohexanecarbonyl chloride, Methylamine, TEA85-95[2]
Catalytic AmidationCyclohexanecarboxylic acid, Methylamine source, DABCO/Fe₃O₄ catalyst60-99 (for various acids)[3]

Table 2: Influence of Coupling Reagent on Yield (Direct Amidation)

Coupling ReagentAdditiveSolventTypical Yield Range (%)Reference
EDCHOBtDMF75-90[1]
DCCDMAPDCM70-85[1]
HATUDIPEADMF85-95[1]
B(OCH₂CF₃)₃-MeCN80-95 (for similar systems)[4]

Experimental Protocols

Method 1: Synthesis from Cyclohexanecarboxylic Acid using EDC/DMAP
  • To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) under a nitrogen atmosphere, add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of methylamine (1.2 eq, e.g., 2 M in THF) dropwise to the reaction mixture.

  • Add triethylamine (1.5 eq) to the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Method 2: Synthesis from Cyclohexanecarbonyl Chloride

Step 2a: Preparation of Cyclohexanecarbonyl Chloride

  • To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude cyclohexanecarbonyl chloride, which can be used in the next step without further purification.

Step 2b: Amide Formation

  • Dissolve the crude cyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.

  • In a separate flask, dissolve methylamine (2.0 eq, e.g., as a 2 M solution in THF) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the methylamine solution dropwise to the stirred solution of cyclohexanecarbonyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_method_1 start Start reactants Mix Cyclohexanecarboxylic Acid, EDC, and DMAP in DCM start->reactants preactivate Stir for 15 min (Pre-activation) reactants->preactivate add_amine Add Methylamine and Triethylamine preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry over Na₂SO₄ and Concentrate workup->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for Method 1: Direct Amide Coupling.

experimental_workflow_method_2 cluster_step1 Step 2a: Acid Chloride Formation cluster_step2 Step 2b: Amide Formation start_a Start reactants_a Cyclohexanecarboxylic Acid + Oxalyl Chloride/DMF in DCM start_a->reactants_a react_a Stir at RT reactants_a->react_a concentrate_a Concentrate in vacuo react_a->concentrate_a acid_chloride Cyclohexanecarbonyl Chloride concentrate_a->acid_chloride reactants_b Acid Chloride in DCM + Methylamine/TEA acid_chloride->reactants_b react_b Stir at 0 °C to RT reactants_b->react_b workup_b Aqueous Workup react_b->workup_b purify_b Column Chromatography workup_b->purify_b product_b This compound purify_b->product_b

Caption: Workflow for Method 2: Acid Chloride Route.

troubleshooting_low_yield start Low or No Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents reagents_no Use fresh, anhydrous reagents and solvents check_reagents->reagents_no No check_activation Is carboxylic acid activation complete? check_reagents->check_activation Yes activation_no Increase coupling reagent stoichiometry or use a stronger one (e.g., HATU) check_activation->activation_no No check_base Is a non-nucleophilic base present? check_activation->check_base Yes base_no Add DIPEA or TEA to neutralize ammonium salt check_base->base_no No check_side_reactions Are there significant side products? check_base->check_side_reactions Yes side_reactions_yes Add HOBt/DMAP with carbodiimides. Optimize temperature. check_side_reactions->side_reactions_yes Yes re_evaluate Re-evaluate reaction conditions (temp, concentration) check_side_reactions->re_evaluate No

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylcyclohexanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of a cyclohexanecarboxylic acid derivative with methylamine (B109427). The two primary approaches are:

  • The Acid Chloride Method: Cyclohexanecarboxylic acid is first converted to its more reactive acid chloride derivative, cyclohexanecarbonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with methylamine to form the desired amide.[1] This method is often favored for its relatively high reactivity and yield.

  • Direct Coupling Method: This approach involves the direct condensation of cyclohexanecarboxylic acid and methylamine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. Another effective coupling reagent is propylphosphonic anhydride (B1165640) (T3P®).

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions are dependent on the chosen synthetic route:

  • For the Acid Chloride Method:

    • Diacylation: If an excess of cyclohexanecarbonyl chloride is used or if the methylamine is not present in sufficient excess, a secondary reaction can occur where the initially formed this compound is further acylated to form N,N-bis(cyclohexanecarbonyl)methylamine.

    • Hydrolysis of the Acid Chloride: Cyclohexanecarbonyl chloride is highly reactive and susceptible to hydrolysis by water. If the reaction is not carried out under anhydrous conditions, the acid chloride can revert to cyclohexanecarboxylic acid, which will not react with methylamine under these conditions, thus lowering the yield.

  • For the Direct Coupling Method (using carbodiimides):

    • N-Acylurea Formation: A common side reaction with carbodiimide (B86325) coupling agents is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea byproduct. This byproduct can be difficult to remove and reduces the overall yield of the desired amide. The use of additives like HOBt can help to minimize this side reaction.

    • Racemization: While not applicable to the achiral cyclohexyl moiety, it is a critical consideration when synthesizing chiral amides using this method.

Q3: How can I purify the final this compound product?

A3: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Aqueous Work-up: The reaction mixture can be washed with a dilute acid solution (e.g., 1N HCl) to remove any unreacted methylamine and other basic impurities. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove unreacted cyclohexanecarboxylic acid.

  • Extraction: After the aqueous work-up, the product can be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Chromatography: If significant impurities remain, column chromatography on silica (B1680970) gel is an effective method for obtaining a highly pure product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete conversion of cyclohexanecarboxylic acid to the acid chloride. 2. Hydrolysis of cyclohexanecarbonyl chloride due to moisture. 3. Insufficient amount of methylamine. 4. Formation of N-acylurea byproduct (with carbodiimide methods). 5. Inefficient extraction or purification.1. Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride) is used and allow for sufficient reaction time. 2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use at least a two-fold excess of methylamine to ensure complete reaction and to neutralize the HCl byproduct formed.[2][3] 4. Add HOBt when using carbodiimide coupling agents. 5. Optimize the extraction solvent and the number of extractions. Consider alternative purification methods like chromatography.
Presence of a High Molecular Weight Impurity Formation of the diacylated byproduct, N,N-bis(cyclohexanecarbonyl)methylamine.1. Ensure methylamine is in excess. 2. Add the cyclohexanecarbonyl chloride slowly to the methylamine solution to maintain a constant excess of the amine. 3. Purify the product using column chromatography to separate the diacylated byproduct.
Presence of Starting Carboxylic Acid in the Final Product 1. Incomplete conversion to the acid chloride. 2. Hydrolysis of the acid chloride during the reaction or work-up.1. Increase the reaction time or temperature for the acid chloride formation step. 2. Ensure all glassware and solvents are dry. During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material.
Difficulty in Removing Dicyclohexylurea (DCU) Byproduct Use of DCC as the coupling agent, as the resulting DCU is often insoluble in common organic solvents.1. Filter the reaction mixture to remove the precipitated DCU before work-up. 2. Consider using a water-soluble carbodiimide like EDC, where the urea (B33335) byproduct can be removed with an aqueous wash.

Experimental Protocols

Method 1: Synthesis via Acid Chloride

This protocol details the synthesis of this compound from cyclohexanecarboxylic acid via the corresponding acid chloride.

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

  • Materials:

    • Cyclohexanecarboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM)

    • A few drops of N,N-dimethylformamide (DMF) (catalyst)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude cyclohexanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • Crude cyclohexanecarbonyl chloride

    • Aqueous methylamine solution (e.g., 40%)

    • Dichloromethane (DCM) or another suitable organic solvent

    • 1N Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude cyclohexanecarbonyl chloride in DCM.

    • In a separate flask, cool an aqueous solution of methylamine (at least 2.0 eq) in an ice bath.

    • Slowly add the solution of cyclohexanecarbonyl chloride to the cold methylamine solution with vigorous stirring. An exothermic reaction will occur.[2]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by column chromatography or recrystallization if necessary.

Reactant Molar Ratio
Cyclohexanecarboxylic acid1.0
Thionyl chloride1.2
Methylamine≥ 2.0

Visualizations

experimental_workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A Cyclohexanecarboxylic Acid + Thionyl Chloride (SOCl₂) B Reflux in Anhydrous DCM (DMF catalyst) A->B Reaction C Crude Cyclohexanecarbonyl Chloride B->C Work-up (Evaporation) D Crude Cyclohexanecarbonyl Chloride + Excess Methylamine C->D Transfer E Reaction in DCM/Water D->E Reaction F Aqueous Work-up & Extraction E->F Quenching & Separation G Purification F->G Isolation H This compound G->H Final Product

Caption: Experimental workflow for the synthesis of this compound via the acid chloride method.

troubleshooting_logic Start Low Yield of This compound Check_AcidChloride Check Acid Chloride Formation: - Sufficient SOCl₂? - Adequate reaction time/temp? Start->Check_AcidChloride Check_Moisture Check for Moisture: - Anhydrous solvents/glassware? - Inert atmosphere? Start->Check_Moisture Check_Amine Check Methylamine Stoichiometry: - At least 2 eq. used? Start->Check_Amine Check_Workup Review Work-up Procedure: - Correct pH for washes? - Sufficient extractions? Start->Check_Workup Diacylation Check for Diacylation: - High MW impurity present? Start->Diacylation Action1 Optimize Step 1 Check_AcidChloride->Action1 No -> Increase SOCl₂/time/temp Action2 Improve Anhydrous Technique Check_Moisture->Action2 No -> Use dry conditions Action3 Adjust Stoichiometry Check_Amine->Action3 No -> Increase methylamine Action4 Refine Purification Check_Workup->Action4 No -> Optimize work-up Action5 Modify Addition Protocol Diacylation->Action5 Yes -> Slow addition of acid chloride

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of N-methylcyclohexanecarboxamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

Recrystallization Issues

Question: I am having trouble recrystallizing this compound. What are the common problems and how can I solve them?

Answer: Recrystallization is a powerful technique for purifying solid compounds like this compound.[1] However, several issues can arise. Here’s a guide to common problems and their solutions:

ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. The solution is cooling too rapidly.Select a solvent with a lower boiling point. Use a less polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling The solution is not saturated. The compound is highly soluble in the solvent even at low temperatures.Evaporate some of the solvent to increase the concentration of the product. Add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Low recovery of the purified product Too much solvent was used initially. The crystals were filtered before crystallization was complete. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution has cooled completely before filtration. Cool the filtrate in an ice bath to recover more product (a second crop of crystals).
Product is still impure after recrystallization The chosen solvent did not effectively differentiate between the product and the impurity. The cooling process was too fast, trapping impurities in the crystal lattice.Perform solvent screening to find a solvent that dissolves the impurity well at all temperatures but the product only when hot. Allow for slow cooling to promote the formation of pure crystals.

A logical workflow for troubleshooting recrystallization is presented below:

References

N-methylcyclohexanecarboxamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylcyclohexanecarboxamide. The information is designed to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cyclic amide compound. While specific data on its biological activity is limited, structurally related cyclohexanecarboxamide (B73365) derivatives have been investigated for their potential as apoptosis inducers in cancer cell lines.[1] Therefore, it may be of interest in anticancer drug discovery and related research fields.

Q2: I'm having trouble dissolving this compound in aqueous buffers for my cell-based assays. Why is this happening?

This compound is expected to have low aqueous solubility due to its chemical structure, which includes a non-polar cyclohexane (B81311) ring. A structurally similar compound, N-ethyl-5-methyl-2-(1-methylethyl)-cyclohexanecarboxamide, is reported to be insoluble in water.[2] When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can precipitate out of the solution, leading to inaccurate concentrations and unreliable experimental results.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

For creating a stock solution, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many organic compounds with low water solubility. A related compound, N-ethyl-5-methyl-2-(1-methylethyl)-cyclohexanecarboxamide, shows good solubility in DMSO and ethanol (B145695) (42 mg/mL).[3]

Troubleshooting Guide: Solubility Issues

Problem: Precipitate forms when diluting my this compound stock solution in aqueous media.
  • Cause A: Low Aqueous Solubility. The inherent chemical properties of this compound limit its solubility in water-based solutions.

  • Solution A-1: Optimize Stock Solution and Dilution Strategy. Prepare a high-concentration stock solution in 100% DMSO. When preparing your working solution, add the stock solution dropwise to your pre-warmed aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Solution A-2: Use a Co-solvent. In some cases, maintaining a small percentage of an organic co-solvent like DMSO in the final working solution can help maintain solubility. However, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity in cell-based assays.

  • Solution A-3: Employ Surfactants. For challenging compounds, adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and improve its apparent solubility.

Problem: Inconsistent results in my biological assays.
  • Cause B: Compound Precipitation or Aggregation. If the compound is not fully dissolved in the assay medium, the actual concentration exposed to the cells or target protein will be lower and more variable than intended, leading to inconsistent data.

  • Solution B-1: Visually Inspect for Precipitation. Before adding your compound to the assay, carefully inspect the prepared working solution for any signs of cloudiness or solid particles. Centrifuging the solution and checking for a pellet can also help detect precipitation.

  • Solution B-2: Determine the Kinetic Solubility. Perform a kinetic solubility assay to determine the maximum concentration of this compound that can be maintained in your specific assay buffer without precipitation over the duration of your experiment.

Data Presentation: Solubility of a Structurally Related Compound

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
DMSO42198.73[3]
Ethanol42198.73[3]
WaterInsoluble-[2][3]

Disclaimer: This data is for a structurally related compound and should be used as an estimate. It is highly recommended to experimentally determine the solubility of this compound in your specific solvents and buffer systems.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: In a sterile vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the vial vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may aid dissolution.

  • Visual Inspection: Ensure the resulting stock solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protected vials.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single-use aliquot of the concentrated DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium or assay buffer to the experimental temperature (typically 37°C).

  • Serial Dilution (Recommended): a. Perform an initial dilution of the DMSO stock into the pre-warmed aqueous medium. For example, add 2 µL of a 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. b. Vortex the intermediate solution immediately and vigorously. c. Perform further serial dilutions from this intermediate solution to achieve the final desired concentrations for your experiment.

  • Direct Dilution (Use with Caution): a. For the highest concentration in your assay, add a small volume of the DMSO stock directly to the pre-warmed aqueous medium while vortexing. b. Ensure the final DMSO concentration remains below the tolerance level for your specific cell line or assay.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Serially Dilute in Assay Medium stock->working treat Treat Cells with this compound working->treat seed Seed Cancer Cells (e.g., MCF-7) seed->treat incubate Incubate for 24-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability apoptosis Measure Apoptosis (e.g., Flow Cytometry) incubate->apoptosis pathway Analyze Apoptotic Pathway Proteins (e.g., Western Blot) apoptosis->pathway

Caption: Experimental workflow for assessing the cytotoxic and apoptotic effects of this compound.

logical_relationship compound This compound (Low Aqueous Solubility) stock High Concentration Stock in DMSO compound->stock Dissolution dilution Serial Dilution in Aqueous Buffer stock->dilution Controlled Dilution precipitation Precipitation/ Aggregation stock->precipitation Rapid Dilution working Homogeneous Working Solution (<0.5% DMSO) dilution->working inaccurate_results Inaccurate & Inconsistent Data precipitation->inaccurate_results

Caption: Logical relationship for overcoming the solubility challenges of this compound in experiments.

References

Technical Support Center: Amidation of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methylcyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of your amidation reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Incomplete activation of cyclohexanecarboxylic acid: The carboxylic acid may not be efficiently converted to a reactive intermediate.[1] 2. Hydrolysis of the activated intermediate: Presence of moisture can quench the reactive species. 3. Poor quality of reagents: Degradation of the coupling agent, amine, or solvent can hinder the reaction. 4. Formation of a stable ammonium (B1175870) salt: Direct mixing of the carboxylic acid and amine can form a non-reactive salt.1. Optimize the activation step:     a. For the acid chloride method, ensure complete conversion using a slight excess of thionyl chloride and adequate reflux time.[2]     b. When using coupling reagents, consider switching to a more powerful agent like HATU, especially for challenging reactions.[1][3] 2. Ensure anhydrous conditions:     a. Use freshly dried solvents and flame-dried glassware.     b. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Verify reagent quality:     a. Use fresh, high-purity coupling reagents and store them under appropriate conditions.     b. Ensure the methylamine (B109427) solution has the correct concentration and has not degraded. 4. Use a suitable base: Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed and to free the amine for reaction.
Reaction Stalls or is Sluggish 1. Insufficient mixing or solubility: Reactants may not be in close enough proximity to react efficiently. 2. Suboptimal reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. 3. Steric hindrance: While less of a concern for methylamine, bulky substrates can slow down the reaction.1. Improve solubility and mixing:     a. Choose a solvent in which all reactants are soluble (e.g., DMF, DCM).     b. Ensure vigorous stirring throughout the reaction. 2. Adjust the temperature:     a. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC or LC-MS.     b. For coupling reagents, initial cooling to 0 °C followed by warming to room temperature is a common practice.[1][4] 3. Increase reaction time: Allow the reaction to proceed for a longer duration, monitoring periodically.
Presence of Multiple Byproducts 1. Side reactions of the coupling reagent: Some coupling agents can lead to the formation of undesired products. 2. Epimerization (if applicable to chiral centers): The reaction conditions may be too harsh, leading to loss of stereochemical integrity. 3. Over-activation or decomposition: Excessively harsh conditions can lead to the decomposition of starting materials or products.1. Add coupling additives: The use of additives like HOBt or HOAt with carbodiimides (e.g., EDC) can suppress side reactions and improve efficiency.[1][5] 2. Control reaction temperature: Run the reaction at a lower temperature to minimize side reactions. 3. Optimize stoichiometry: Use the appropriate molar ratios of reactants and reagents to avoid excess that could lead to side reactions.
Difficulty in Product Purification 1. Byproducts from coupling reagents: The byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove.[6] 2. Residual starting materials: Unreacted cyclohexanecarboxylic acid or methylamine can co-elute with the product. 3. Solvent impurities: High-boiling solvents like DMF can be challenging to remove completely.1. Choose appropriate workup procedures:     a. For water-soluble byproducts (from EDC), perform an aqueous workup.[4][7]     b. For insoluble byproducts (from DCC), filtration is effective.[6] 2. Perform an acidic or basic wash:     a. An acidic wash (e.g., dilute HCl) will remove unreacted methylamine.     b. A basic wash (e.g., saturated NaHCO₃) will remove unreacted cyclohexanecarboxylic acid. 3. Use appropriate purification techniques:     a. For DMF removal, wash the organic layer multiple times with water or a brine solution.     b. Utilize column chromatography with an appropriate solvent system for final purification.

Frequently Asked Questions (FAQs)

Q1: Which method is most efficient for the synthesis of this compound?

The efficiency of the synthesis depends on several factors including scale, available reagents, and desired purity. Here is a comparative overview of common methods:

Method Reagents Typical Yield Advantages Disadvantages
Acid Chloride Cyclohexanecarboxylic acid, Thionyl chloride (SOCl₂), Methylamine80-95%High yield, relatively inexpensive reagents.[2]Requires handling of corrosive and hazardous SOCl₂, HCl byproduct is generated.
EDC/HOBt Coupling Cyclohexanecarboxylic acid, Methylamine, EDC, HOBt, Base (e.g., DIPEA)75-90%Milder conditions, water-soluble byproducts for easy removal.[1][5]More expensive than the acid chloride method.
HATU Coupling Cyclohexanecarboxylic acid, Methylamine, HATU, Base (e.g., DIPEA)85-98%High efficiency, fast reaction times, low racemization potential.[3]High cost of HATU.

Q2: How can I monitor the progress of my amidation reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, spot the reaction mixture alongside the starting materials (cyclohexanecarboxylic acid and methylamine) on a silica (B1680970) gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q3: What is the role of a base in the coupling reaction?

In amidation reactions using coupling reagents, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) serves two primary purposes:

  • It deprotonates the carboxylic acid, facilitating its reaction with the coupling reagent.

  • It neutralizes any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

Q4: Can I use an aqueous solution of methylamine?

Yes, aqueous methylamine can be used, particularly with the acid chloride method.[2] The reaction is typically biphasic, and vigorous stirring is required to ensure proper mixing. However, for methods employing moisture-sensitive coupling reagents like carbodiimides, it is crucial to use an anhydrous source of methylamine, such as a solution in an organic solvent (e.g., THF or ethanol).

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride

This protocol involves the conversion of cyclohexanecarboxylic acid to its acid chloride, followed by reaction with methylamine.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous methylamine solution (e.g., 40%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq) and a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) to the flask.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude cyclohexanecarbonyl chloride in DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add the aqueous methylamine solution (2.0 eq) to the stirred solution of the acid chloride.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by distillation.

Protocol 2: Synthesis using EDC/HOBt Coupling

This method utilizes a carbodiimide (B86325) coupling agent and an additive to promote amide bond formation under milder conditions.

Materials:

  • Cyclohexanecarboxylic acid

  • Methylamine solution in THF or another anhydrous solvent

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add cyclohexanecarboxylic acid (1.0 eq), HOBt (1.1 eq), and the methylamine solution (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Slowly add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_acid_chloride start Start acid Cyclohexanecarboxylic Acid start->acid socl2 Add SOCl2 (Reflux) acid->socl2 acid_chloride Cyclohexanecarbonyl Chloride socl2->acid_chloride methylamine Add Aqueous Methylamine (0 °C) acid_chloride->methylamine reaction Amidation Reaction methylamine->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product N-methylcyclohexane- carboxamide purification->product

Caption: Workflow for the synthesis of this compound via the acid chloride method.

experimental_workflow_coupling_reagent start Start reactants Cyclohexanecarboxylic Acid + Methylamine + HOBt/HATU start->reactants dissolve Dissolve in Anhydrous Solvent reactants->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add EDC/HATU + Base (DIPEA) cool->add_reagents reaction Stir at RT add_reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-methylcyclohexane- carboxamide purification->product

Caption: General workflow for the synthesis of this compound using a coupling reagent.

troubleshooting_logic start Low Yield Issue check_activation Check Acid Activation (TLC/LC-MS) start->check_activation activation_failed Activation Failed/ Incomplete check_activation->activation_failed No/Low Intermediate activation_ok Activation Successful check_activation->activation_ok Intermediate Formed improve_activation Improve Activation: - Stronger coupling agent - Anhydrous conditions - Check reagent quality activation_failed->improve_activation check_conditions Review Reaction Conditions activation_ok->check_conditions hydrolysis Possible Hydrolysis of Intermediate check_conditions->hydrolysis optimize_conditions Optimize Conditions: - Adjust temperature - Change solvent - Increase reaction time check_conditions->optimize_conditions amine_issue Check Amine Quality/ Stoichiometry check_conditions->amine_issue

References

Preventing byproduct formation in N-methylcyclohexanecarboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-methylcyclohexanecarboxamide. Our focus is on preventing byproduct formation and optimizing reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary methods for the synthesis of this compound:

  • From Cyclohexanecarbonyl Chloride: This method involves the reaction of cyclohexanecarbonyl chloride with methylamine (B109427). It is a rapid and often high-yielding reaction.[1]

  • From Cyclohexanecarboxylic Acid using Coupling Reagents: This is a very common and versatile method that involves the direct coupling of cyclohexanecarboxylic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]

  • From Methyl Cyclohexanecarboxylate (B1212342): This route, known as aminolysis, involves the reaction of methyl cyclohexanecarboxylate with methylamine. This reaction can be performed without a catalyst at high temperatures, or with the aid of a base or Lewis acid catalyst.[4]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can arise from several factors depending on the synthetic route:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Hydrolysis of starting materials: If using the acid chloride route, the presence of moisture can lead to the hydrolysis of cyclohexanecarbonyl chloride to cyclohexanecarboxylic acid.[2]

  • Protonation of methylamine: In the absence of a base, the hydrochloric acid byproduct from the acid chloride route will protonate the methylamine, rendering it non-nucleophilic and potentially limiting the theoretical yield to 50%.[5]

  • Inefficient coupling: When using coupling agents, the activation of the carboxylic acid may be incomplete, or the activated intermediate may be unstable.

  • Product loss during workup: Significant amounts of product can be lost during extraction, washing, and purification steps.

Q3: What are the major byproducts I should be aware of for each synthetic method?

A3: The primary byproducts are specific to the chosen synthetic route:

  • Acid Chloride Route: The main byproduct is hydrochloric acid, which forms methylammonium (B1206745) chloride. If water is present, cyclohexanecarboxylic acid can also be a significant impurity.

  • Coupling Reagent Route: With carbodiimide (B86325) coupling agents like DCC, the major byproduct is the corresponding urea (B33335) (e.g., dicyclohexylurea, DCU).[6] In some cases, the amine can react with the coupling reagent to form a guanidinium (B1211019) byproduct.[2]

  • Ester Aminolysis Route: The primary byproduct is methanol. Unreacted starting materials (methyl cyclohexanecarboxylate and methylamine) are the most common impurities.

Q4: How can I minimize the formation of dicyclohexylurea (DCU) when using DCC?

A4: While the formation of DCU is inherent to the use of DCC, its impact can be minimized by:

  • Solvent Selection: DCU is insoluble in many common organic solvents. Running the reaction in a solvent where DCU precipitates as it forms allows for its easy removal by filtration.

  • Purification: If DCU remains in the product, it can be challenging to remove by chromatography. Recrystallization or precipitation from a suitable solvent system is often more effective.

Troubleshooting Guides

Issue 1: Presence of an acidic impurity in the final product.
  • Symptom: The final product exhibits a broad melting point range lower than the expected value for pure this compound, and a TLC analysis shows a spot corresponding to cyclohexanecarboxylic acid.

  • Potential Cause:

    • From Acid Chloride: Hydrolysis of cyclohexanecarbonyl chloride due to moisture.

    • From Coupling Reaction: Incomplete consumption of cyclohexanecarboxylic acid.

  • Troubleshooting Steps:

    • Confirmation: Run a co-spot TLC with a known sample of cyclohexanecarboxylic acid. An IR spectrum may show a broad O-H stretch characteristic of a carboxylic acid.

    • Prevention:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents.

      • When using coupling agents, ensure the correct stoichiometry is used and allow for sufficient reaction time.

    • Purification: Wash the crude product dissolved in an organic solvent with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity.

Issue 2: Difficulty in removing dicyclohexylurea (DCU) byproduct.
  • Symptom: The purified product is contaminated with a white solid that is sparingly soluble in many organic solvents. NMR analysis shows peaks corresponding to DCU.

  • Potential Cause: Use of DCC as a coupling agent.

  • Troubleshooting Steps:

    • Optimize Reaction Solvent: Choose a solvent in which DCU has low solubility (e.g., dichloromethane (B109758), acetonitrile) to allow for its precipitation and removal by filtration directly from the reaction mixture.

    • Purification Strategy:

      • Filtration: After the reaction is complete, cool the mixture to further decrease the solubility of DCU and filter the solid.

      • Recrystallization: If DCU co-precipitates with the product, a careful recrystallization from a suitable solvent can separate the two.

    • Alternative Reagents: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a comparison of common coupling reagents based on data from model amide synthesis reactions. Note: Exact yields and byproduct levels will vary depending on the specific substrates and reaction conditions.

Coupling ReagentClassTypical Yield (%)Key ByproductAdvantagesDisadvantages
DCC Carbodiimide70-90Dicyclohexylurea (DCU)Inexpensive, effectiveDCU removal can be difficult
EDC Carbodiimide70-90Water-soluble ureaByproduct easily removed by aqueous workupMore expensive than DCC
HATU Uronium Salt>90Water-soluble byproductsHigh yields, fast reactions, low racemizationExpensive
PyBOP Phosphonium Salt>90Water-soluble byproductsHigh yields, low racemizationCan be more expensive

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanecarbonyl Chloride
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (2.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred methylamine solution at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using DCC Coupling
  • Reaction Setup: In a dry round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 equivalent) and methylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM). Add a tertiary amine base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) (1.2 equivalents). Cool the mixture to 0 °C.

  • Addition of DCC: In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to remove any remaining DCU and other impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Synthetic Route reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Flame-dry Glassware reagents->glassware setup Assemble Reaction Under Inert Atmosphere glassware->setup addition Slow Addition of Reagents at 0°C setup->addition stir Stir at Room Temperature addition->stir monitor Monitor Progress by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end Characterize Pure Product purify->end troubleshooting_byproducts cluster_acid Acidic Impurity cluster_urea Urea Byproduct (e.g., DCU) cluster_start Unreacted Starting Material issue Byproduct Detected acid_cause Cause: - Incomplete Reaction - Hydrolysis of Acid Chloride issue->acid_cause Acidic pH urea_cause Cause: - Use of Carbodiimide  (e.g., DCC) issue->urea_cause Insoluble Solid start_cause Cause: - Incorrect Stoichiometry - Insufficient Reaction Time/Temp issue->start_cause TLC/LC-MS indicates starting material acid_solution Solution: - Use Anhydrous Conditions - Optimize Reaction Time - Aqueous Base Wash acid_cause->acid_solution urea_solution Solution: - Precipitate and Filter - Recrystallization - Use Water-Soluble Carbodiimide (EDC) urea_cause->urea_solution start_solution Solution: - Verify Reagent Amounts - Increase Reaction Time/Temp - Optimize Catalyst Loading start_cause->start_solution

References

Technical Support Center: Scaling Up the Synthesis of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-methylcyclohexanecarboxamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Product Yield

Q: We are experiencing lower than expected or inconsistent yields of this compound. What are the potential causes and how can we improve this?

A: Low or inconsistent yields are a common challenge when scaling up amide synthesis. Several factors, from reaction conditions to reagent quality, can be responsible. A systematic approach to troubleshooting is recommended.

  • Inadequate Activation of Cyclohexanecarboxylic Acid: The initial conversion of cyclohexanecarboxylic acid to a more reactive species, such as cyclohexanecarbonyl chloride, is critical. Incomplete activation will directly result in a lower yield.

  • Suboptimal Reaction Temperature: Temperature control is crucial. Exothermic reactions, if not properly managed, can lead to side product formation. Conversely, a temperature that is too low may result in an incomplete reaction.

  • Inefficient Mixing: As the reaction scale increases, ensuring homogenous mixing of reactants becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Moisture Contamination: The presence of water can hydrolyze the activated carboxylic acid intermediate (e.g., cyclohexanecarbonyl chloride) back to the starting carboxylic acid, thereby reducing the yield. It is imperative to use anhydrous solvents and reagents.[1]

  • Side Reactions: Undesirable side reactions can consume starting materials or the desired product.

Below is a troubleshooting workflow to address low yield:

low_yield_troubleshooting start Low Yield of This compound check_activation Verify Complete Acid Activation (e.g., via IR or NMR of a sample) start->check_activation check_temp Optimize Reaction Temperature Profile check_activation->check_temp Activation OK check_mixing Evaluate and Improve Mixing Efficiency check_temp->check_mixing Temp Optimized check_moisture Ensure Anhydrous Conditions check_mixing->check_moisture Mixing Adequate analyze_side_reactions Identify and Minimize Side Reactions check_moisture->analyze_side_reactions Conditions Dry solution Improved Yield analyze_side_reactions->solution Side Reactions Minimized purity_troubleshooting start Poor Product Purity analyze_impurities Identify Impurities (LC-MS, NMR, GC-MS) start->analyze_impurities optimize_stoichiometry Adjust Reactant Stoichiometry analyze_impurities->optimize_stoichiometry Unreacted Starting Materials Detected optimize_workup Refine Workup Procedure (e.g., aqueous washes) analyze_impurities->optimize_workup Process-Related Impurities Found optimize_stoichiometry->optimize_workup optimize_purification Optimize Purification Method (Crystallization, Chromatography) optimize_workup->optimize_purification solution High Purity Product optimize_purification->solution acid_chloride_synthesis start Charge Cyclohexanecarboxylic Acid and an appropriate solvent (e.g., Toluene) to the reactor add_socl2 Slowly add Thionyl Chloride (SOCl₂) (1.1 - 1.5 equivalents) while maintaining temperature at 25-30°C start->add_socl2 heat Heat the reaction mixture to 50-60°C and stir until reaction is complete (monitor by IR or GC) add_socl2->heat distill Distill off excess SOCl₂ and solvent under reduced pressure heat->distill product Cyclohexanecarbonyl Chloride (used directly in the next step) distill->product amidation_synthesis start Dissolve Methylamine (B109427) solution (e.g., in THF or water) and a base (e.g., Triethylamine or excess Methylamine) in a suitable solvent cool Cool the methylamine solution to 0-10°C start->cool add_acid_chloride Slowly add the crude Cyclohexanecarbonyl Chloride while maintaining the temperature below 20°C cool->add_acid_chloride warm_and_stir Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS) add_acid_chloride->warm_and_stir workup Perform aqueous workup to remove salts and excess amine warm_and_stir->workup purify Isolate and purify the product (e.g., by crystallization) workup->purify product This compound purify->product

References

N-methylcyclohexanecarboxamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylcyclohexanecarboxamide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation pathways of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many amide-containing compounds, hydrolysis is a key potential degradation pathway. The cyclohexyl group may also be susceptible to oxidation.

Q2: How stable is this compound to hydrolysis?

Q3: What are the likely degradation products of this compound hydrolysis?

Under hydrolytic conditions, the amide bond is cleaved, which would be expected to yield cyclohexanecarboxylic acid and methylamine.

Potential Hydrolytic Degradation Pathway

This compound This compound Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid This compound->Cyclohexanecarboxylic Acid H₂O (Acid/Base) Methylamine Methylamine This compound->Methylamine H₂O (Acid/Base)

Caption: Hydrolysis of this compound.

Q4: Is this compound susceptible to oxidation?

The cyclohexyl ring of this compound could be susceptible to oxidation, particularly at the tertiary carbon atom adjacent to the carbonyl group. Oxidation could also potentially occur at other positions on the cyclohexyl ring. The presence of oxidizing agents or exposure to high-energy conditions could promote such degradation. The oxidation of cyclohexane (B81311) derivatives can lead to the formation of cyclohexanols and cyclohexanones.[1]

Q5: What are the potential oxidative degradation products?

Based on general principles of cyclohexane oxidation, potential degradation products could include various hydroxylated and carbonylated species. For example, oxidation could lead to the formation of hydroxy-N-methylcyclohexanecarboxamides or oxo-N-methylcyclohexanecarboxamides.

Potential Oxidative Degradation Pathway

This compound This compound Hydroxy-N-methylcyclohexanecarboxamides Hydroxy-N-methylcyclohexanecarboxamides This compound->Hydroxy-N-methylcyclohexanecarboxamides [O] Oxo-N-methylcyclohexanecarboxamides Oxo-N-methylcyclohexanecarboxamides Hydroxy-N-methylcyclohexanecarboxamides->Oxo-N-methylcyclohexanecarboxamides [O]

Caption: Potential oxidative degradation of this compound.

Q6: How does photostability affect this compound?

The photostability of this compound has not been extensively reported. However, as a general precaution for organic molecules, it is advisable to protect solutions and solid samples from direct exposure to UV and high-intensity visible light to prevent potential photodegradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of the amide bond.Buffer the solution to a neutral pH (6-8). Store solutions at low temperatures (e.g., 2-8 °C).
Oxidation.Degas solvents to remove dissolved oxygen. Consider the addition of an antioxidant if compatible with the experimental design.
Photodegradation.Store solutions in amber vials or protect them from light.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products such as cyclohexanecarboxylic acid, methylamine, or oxidized derivatives.
Impurities in the starting material.Re-purify the starting material. Confirm the purity of the initial compound using appropriate analytical techniques.
Inconsistent experimental results. Degradation of the compound under experimental conditions.Perform forced degradation studies (see Experimental Protocols below) to understand the stability of the compound under your specific experimental conditions.

Experimental Protocols

To assess the stability of this compound in your specific formulation or experimental setup, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (B52724) or other suitable organic solvent

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Forced Degradation Workflow

cluster_stress Stress Conditions Acidic (HCl) Acidic (HCl) Analyze (HPLC-UV/MS) Analyze (HPLC-UV/MS) Acidic (HCl)->Analyze (HPLC-UV/MS) Basic (NaOH) Basic (NaOH) Basic (NaOH)->Analyze (HPLC-UV/MS) Oxidative (H₂O₂) Oxidative (H₂O₂) Oxidative (H₂O₂)->Analyze (HPLC-UV/MS) Thermal (Heat) Thermal (Heat) Thermal (Heat)->Analyze (HPLC-UV/MS) Photolytic (Light) Photolytic (Light) Photolytic (Light)->Analyze (HPLC-UV/MS) This compound Solution This compound Solution This compound Solution->Acidic (HCl) This compound Solution->Basic (NaOH) This compound Solution->Oxidative (H₂O₂) This compound Solution->Thermal (Heat) This compound Solution->Photolytic (Light) Identify Degradants & Pathways Identify Degradants & Pathways Analyze (HPLC-UV/MS)->Identify Degradants & Pathways

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method coupled with UV and MS detection to separate and identify the parent compound and any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Quantify the degradation of this compound and identify the structure of the major degradation products using the mass spectral data.

This information should provide a solid foundation for handling this compound in a research and development setting. For further assistance, please consult relevant chemical literature or contact a qualified analytical chemist.

References

Challenges in the characterization of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methylcyclohexanecarboxamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.

Problem Potential Cause Recommended Solution
Synthesis: Low or No Product Yield Incomplete reaction of cyclohexanoyl chloride with methylamine (B109427).Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride. Use a slight excess of methylamine to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
Degradation of the acid chloride starting material.Use freshly prepared or properly stored cyclohexanoyl chloride. Thionyl chloride, used in its preparation, can contain impurities if not purified.[1]
Loss of product during workup.This compound has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent like dichloromethane (B109758) to recover dissolved product.
Purification: Difficulty in Removing Impurities Presence of unreacted cyclohexanecarboxylic acid.Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
Presence of dimethylamine (B145610) or ammonium (B1175870) salts from the methylamine source.Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane (B92381)/ethyl acetate) can effectively remove these more polar impurities.[2]
Analysis (NMR): Broad or Unresolved Peaks Presence of residual water or acidic/basic impurities.Ensure the sample is thoroughly dried before analysis. Prepare the NMR sample in a dry deuterated solvent. Small amounts of acid or base can catalyze amide bond rotation, leading to peak broadening.
Amide bond rotation.The C-N amide bond has partial double bond character, which can lead to restricted rotation and the presence of rotamers, causing peak broadening or duplication. Acquiring the spectrum at an elevated temperature can sometimes coalesce these peaks.
Analysis (Chromatography): Peak Tailing in HPLC Interaction of the amide with active sites on the silica-based column.Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also mitigate this issue.
Poor solubility in the mobile phase.Optimize the mobile phase composition to ensure good solubility of the analyte.
Stability: Degradation of the Compound Hydrolysis under strongly acidic or basic conditions.Store this compound in a neutral, dry environment. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, which can lead to hydrolysis to cyclohexanecarboxylic acid and methylamine.[3][4]

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: What is a standard laboratory procedure for the synthesis of this compound?

A common method involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanoyl chloride, which is then reacted with methylamine to yield the final product.[5]

Q2: What are the most likely impurities in a sample of this compound synthesized from cyclohexanoyl chloride and methylamine?

Potential impurities include unreacted cyclohexanecarboxylic acid, residual thionyl chloride byproducts, and salts from the methylamine source (e.g., ammonium chloride, dimethylamine hydrochloride).[1][2]

Q3: What is an effective method for purifying crude this compound?

Column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane is a common and effective purification method. Recrystallization is also a viable option for removing polar impurities.

Analytical Characterization

Q4: What are the expected chemical shifts in the 1H and 13C NMR spectra of this compound?

The following tables provide predicted NMR data. Actual values may vary depending on the solvent and experimental conditions.

1H NMR Predicted Data (CDCl3, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.4br s1HN-H
~2.8d3HN-CH3
~2.1tt1HCH-(C=O)
~1.8-1.6m4HCyclohexyl CH2
~1.5-1.1m6HCyclohexyl CH2

13C NMR Predicted Data (CDCl3, 100 MHz)

Chemical Shift (ppm)Assignment
~177C=O
~45CH-(C=O)
~30Cyclohexyl CH2
~26N-CH3
~25Cyclohexyl CH2

Q5: What is the expected mass spectrum fragmentation pattern for this compound?

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+•) at m/z 141. Key fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement.

Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
141[C8H15NO]+• (Molecular Ion)
112[M - CH3N]+•
83[C6H11]+
58[C2H4NO]+
55[C4H7]+
Stability and Handling

Q6: How stable is this compound and what are the recommended storage conditions?

This compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[6][7] Hydrolysis can occur under prolonged exposure to acidic or basic conditions.[3][4]

Q7: Is this compound susceptible to hydrolysis?

Yes, like most amides, it can be hydrolyzed back to cyclohexanecarboxylic acid and methylamine under either acidic or basic conditions, typically requiring heat. The mechanism involves nucleophilic attack at the carbonyl carbon.[8]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from cyclohexanecarboxylic acid.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl2)

  • Methylamine (40% in water or as hydrochloride salt)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a fume hood, dissolve cyclohexanecarboxylic acid (1 equivalent) in anhydrous DCM. Slowly add thionyl chloride (1.2 equivalents) at room temperature. Reflux the mixture for 2 hours or until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of methylamine (2.5 equivalents) in DCM. If using methylamine hydrochloride, use a base like triethylamine (B128534) (3 equivalents) to liberate the free amine. Slowly add the methylamine solution to the cyclohexanoyl chloride solution at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

HPLC-UV Analysis of this compound

Objective: To determine the purity of a sample of this compound using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Cyclohexanecarboxylic Acid + SOCl₂ acid_chloride Cyclohexanoyl Chloride start->acid_chloride Reflux reaction Amidation Reaction acid_chloride->reaction amine Methylamine amine->reaction crude_product Crude this compound reaction->crude_product workup Aqueous Workup crude_product->workup Extraction purification Column Chromatography / Recrystallization workup->purification pure_product Pure Product purification->pure_product analysis Characterization (NMR, MS, HPLC) pure_product->analysis

Caption: Synthetic and analytical workflow for this compound.

logical_relationship cluster_characterization Characterization Challenges cluster_techniques Analytical Techniques purity Purity Assessment hplc HPLC purity->hplc Quantitative Analysis gcms GC-MS purity->gcms Impurity Profiling structure Structural Elucidation structure->gcms Fragmentation Pattern nmr NMR Spectroscopy structure->nmr Proton & Carbon Environment stability Stability Assessment stability->hplc Assay over Time hydrolysis_studies Forced Degradation stability->hydrolysis_studies Degradation Products

Caption: Interrelation of characterization challenges and analytical techniques.

References

Technical Support Center: Optimizing N-methylcyclohexanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent conditions for the synthesis of N-methylcyclohexanecarboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on how solvent selection can resolve these problems.

Issue Potential Cause Recommended Action
Low or No Product Yield Poor solubility of starting materials: Cyclohexanecarboxylic acid or methylamine (B109427) may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.Solvent Selection: Switch to a more appropriate solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM) are common choices for their excellent solvating properties. For a greener alternative, consider 2-Methyltetrahydrofuran (B130290) (2-MeTHF) or Ethyl Acetate (B1210297) (EtOAc), which have shown to be effective in many amide coupling reactions.[1][2]
Incomplete reaction: The reaction may not have reached completion due to suboptimal conditions.Reaction Monitoring & Solvent Choice: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider switching to a higher boiling point solvent to allow for heating, which can drive the reaction to completion. Ensure the chosen solvent is compatible with the coupling reagents used.
Hydrolysis of activated species: The presence of water in the solvent can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.Use Anhydrous Solvents: Always use dry solvents to minimize hydrolysis. Molecular sieves can be added to the reaction mixture to remove trace amounts of water.
Formation of Impurities/Side Products Side reactions with the solvent: Some solvents can participate in side reactions. For example, alcoholic solvents may lead to ester formation.Inert Solvent Selection: Choose a solvent that is inert under the reaction conditions. Aprotic solvents are generally preferred over protic solvents for amide coupling reactions.
Racemization (if applicable to starting materials): The choice of solvent and base can influence the rate of racemization of chiral centers.Solvent and Additive Optimization: While this compound itself is not chiral, if chiral starting materials are used in related syntheses, consider using non-polar solvents and specific additives like HOBt or HOAt to suppress racemization.
Difficult Product Isolation/Workup High boiling point of the solvent: Solvents like DMF can be difficult to remove during workup.Solvent Selection for Easy Removal: Opt for a lower boiling point solvent like DCM or EtOAc if the reaction conditions allow. This simplifies product isolation through evaporation.
Emulsion formation during aqueous workup: Some organic solvents form stable emulsions with water, complicating extraction.Alternative Solvent or Workup: Solvents like 2-MeTHF are known to have better phase separation from water compared to THF. If emulsions are a persistent issue, consider alternative workup procedures like precipitation and filtration.
Poor Reaction Kinetics Low reaction temperature: The reaction may be too slow at room temperature.Higher Boiling Point Solvent: Select a solvent with a higher boiling point that allows for heating to increase the reaction rate.
Viscous reaction mixture: High concentrations of reactants can lead to a thick mixture, hindering effective stirring and mass transfer.Solvent Dilution: Use a sufficient volume of a good solvent to maintain a mobile reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for the synthesis of this compound?

A1: There is no single "best" solvent as the optimal choice depends on several factors including the coupling reagent, reaction scale, and environmental considerations. Traditionally, polar aprotic solvents like DMF and DCM are used due to their excellent ability to dissolve a wide range of reactants.[3] However, greener alternatives such as 2-MeTHF and ethyl acetate have been shown to be effective replacements in many amide coupling reactions and are often preferred.[1][2]

Q2: Can I use a "green" solvent for my this compound synthesis?

A2: Yes, several greener solvents are viable options. Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water can be used for amide bond formation under certain conditions.[1][4] For the reaction between cyclohexanecarboxylic acid and methylamine, a non-polar solvent like 2-MeTHF in the presence of a suitable coupling agent could be a good starting point for optimization.

Q3: My reaction is very slow in DCM. What can I do?

A3: If your reaction is sluggish in a low-boiling point solvent like DCM, you can try switching to a higher-boiling point solvent such as THF or 2-MeTHF, which will allow you to heat the reaction to increase the rate. Ensure all your reagents are anhydrous, as water can significantly slow down the reaction.

Q4: I am having trouble removing DMF after my reaction. What are my options?

A4: DMF is a high-boiling point solvent and can be challenging to remove. You can try removing it under high vacuum. Alternatively, you can perform an aqueous workup. Dilute the reaction mixture with a water-immiscible organic solvent (like ethyl acetate) and wash with water or brine multiple times to extract the DMF into the aqueous layer. For future experiments, consider using a lower boiling point solvent from the outset if possible.

Q5: Are there any solvent-free options for this reaction?

A5: Solvent-free or neat reactions for amide bond formation are possible, often utilizing methods like ball-milling or microwave assistance.[3] These methods are considered environmentally friendly but may require specialized equipment. For the synthesis of this compound, a neat reaction between cyclohexanecarboxylic acid and methylamine at elevated temperatures could be explored, though it may require harsh conditions.

Data on Solvent Performance in Amide Coupling Reactions

The following table summarizes the performance of various solvents in representative amide coupling reactions, which can serve as a guide for selecting a solvent for this compound synthesis.[1][2]

Solvent Type Boiling Point (°C) General Performance in Amide Coupling Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic153Generally excellent, good solubility for most reactants.High boiling point makes it difficult to remove. A substance of high concern in some regions.[4]
Dichloromethane (DCM) Halogenated40Good performance, widely used.Low boiling point limits reaction temperature. Environmental and health concerns.
Tetrahydrofuran (THF) Ether66Good performance, often used.Can form peroxides upon storage.
2-Methyltetrahydrofuran (2-MeTHF) Green Ether80Good to excellent, a recommended green alternative to DCM and THF.[1][2]Good for reactions requiring moderate heating. Better water separation than THF.
Ethyl Acetate (EtOAc) Ester77Good performance in many cases.[1]Can be susceptible to hydrolysis under strongly acidic or basic conditions.
Cyclopentyl Methyl Ether (CPME) Green Ether106Moderate to good performance, another green alternative.[1]Higher boiling point allows for a wider temperature range.
Water Protic100Can be effective with specific coupling reagents designed for aqueous media.[4]Requires careful selection of reagents to avoid hydrolysis of the activated acid.[4]

Experimental Protocols

Below are representative protocols for the synthesis of this compound using a common coupling agent in different solvent systems. These should be considered as starting points for optimization.

Protocol 1: Synthesis in a Conventional Solvent (DCM)

  • To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture for 10 minutes.

  • Add methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis in a Greener Solvent (2-MeTHF)

  • Follow the same procedure as in Protocol 1, but substitute DCM with anhydrous 2-MeTHF.

  • The reaction may be heated to 40-60 °C to increase the rate if necessary.

  • The workup procedure is the same, noting that 2-MeTHF has better phase separation with water.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Cyclohexanecarboxylic Acid and Coupling Agents in Solvent add_amine Add Methylamine reagents->add_amine stir Stir at RT or Heat add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup monitor->quench Reaction Complete extract Extract & Dry quench->extract purify Purify (e.g., Chromatography) extract->purify product product purify->product This compound

Caption: General workflow for the synthesis of this compound.

Solvent_Selection_Logic cluster_criteria Key Criteria cluster_options Solvent Choices cluster_outcome Outcome start Start: Select a Solvent System green Is a green solvent preferred? start->green solubility Are starting materials soluble? temp Is heating required? solubility->temp Yes dmf_dcm Try DMF or DCM solubility->dmf_dcm No green->dmf_dcm No me_thf Try 2-MeTHF or EtOAc green->me_thf Yes high_bp Use a higher boiling point solvent (e.g., 2-MeTHF, CPME) temp->high_bp Yes proceed Proceed with Reaction temp->proceed No dmf_dcm->solubility me_thf->solubility high_bp->proceed

Caption: Decision logic for selecting a suitable solvent.

References

Validation & Comparative

A Comparative Guide to N-methylcyclohexanecarboxamide and N,N-dimethylcyclohexanecarboxamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the physicochemical properties, synthesis, and stability of N-methylcyclohexanecarboxamide and N,N-dimethylcyclohexanecarboxamide. This guide is supported by experimental data to facilitate informed decisions in scientific research.

This document delves into a detailed comparison of two structurally related amide compounds: this compound, a secondary amide, and N,N-dimethylcyclohexanecarboxamide, a tertiary amide. While both share a common cyclohexanecarboxamide (B73365) core, the seemingly minor difference in N-alkylation leads to distinct physicochemical properties that are critical for their application in research and development. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate molecule for their specific needs.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical properties of this compound and N,N-dimethylcyclohexanecarboxamide are summarized below. These properties influence their behavior in various experimental settings.

PropertyThis compoundN,N-dimethylcyclohexanecarboxamide
Molecular Formula C₈H₁₅NO[1]C₉H₁₇NO[2]
Molecular Weight 141.21 g/mol [1]155.24 g/mol [2]
CAS Number 6830-84-8[1]17566-51-7[2]
Boiling Point Not available249.7 °C at 760 mmHg
85-86 °C at 1.5 mmHg[3][4]
Melting Point Not availableNot available
Density Not available0.961 g/cm³
Refractive Index Not available1.472
Flash Point Not available104.6 °C
Computed XLogP3 1.6[1]1.8[2]
Topological Polar Surface Area 29.1 Ų[1]20.3 Ų[2]
Hydrogen Bond Donor Count 1[1]0[2]
Hydrogen Bond Acceptor Count 1[1]1[2]

Key Observations:

  • Hydrogen Bonding: The most significant structural difference is the presence of a hydrogen bond donor in this compound (the N-H proton), which is absent in the tertiary amide, N,N-dimethylcyclohexanecarboxamide. This difference is expected to have a profound impact on their intermolecular interactions, solubility, and biological activity.

  • Polarity: The topological polar surface area (TPSA) is larger for the secondary amide, suggesting it is more polar. This is consistent with the presence of the N-H bond.

  • Lipophilicity: The computed partition coefficient (XLogP3) is slightly higher for the N,N-dimethylated analog, indicating a marginal increase in lipophilicity.

Experimental Protocols: Synthesis of the Amides

Detailed and reliable synthesis protocols are crucial for obtaining pure compounds for research. Below are the established methods for the preparation of both amides.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cyclohexanecarbonyl chloride with methylamine (B109427).[5]

Experimental Protocol:

  • Preparation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is refluxed with thionyl chloride to produce cyclohexanecarbonyl chloride.[5]

  • Amidation: The resulting cyclohexanecarbonyl chloride is then reacted with an aqueous solution of methylamine to yield this compound.[5]

Synthesis of N,N-dimethylcyclohexanecarboxamide

A detailed and verified procedure for the synthesis of N,N-dimethylcyclohexanecarboxamide is available from Organic Syntheses.[3][4]

Experimental Protocol:

  • Preparation of Cyclohexanecarbonyl Chloride: In a 1-liter three-necked flask equipped with a reflux condenser and a dropping funnel, 128 g (1.0 mole) of cyclohexanecarboxylic acid is placed. Thionyl chloride (179 g, 1.5 moles) is added over 5 minutes with stirring. The mixture is heated in an oil bath at 150 °C for 1 hour. Anhydrous benzene (B151609) is then added, and the mixture is distilled to remove excess thionyl chloride and solvent.[3][4]

  • Amidation: The crude cyclohexanecarbonyl chloride is transferred to a dropping funnel attached to a 2-liter three-necked flask containing a vigorously stirred solution of 135 g (3.0 moles) of anhydrous dimethylamine (B145610) in 150 ml of anhydrous benzene, cooled in an ice bath. The acid chloride is added slowly over about 2 hours. The mixture is then stirred at room temperature overnight.[3][4]

  • Workup and Purification: Two hundred milliliters of water is added, and the layers are separated. The aqueous phase is extracted with ether. The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the residue is distilled under reduced pressure. The fraction boiling at 85–86 °C at 1.5 mmHg is collected. The yield of N,N-dimethylcyclohexanecarboxamide is 133–138 g (86–89%).[3][4]

Stability and Reactivity

The stability of the amide bond is a critical factor in many applications, including drug development, where it influences the compound's shelf-life and metabolic fate.

  • General Amide Stability: Amides are generally stable functional groups due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. Their hydrolysis, either under acidic or basic conditions, typically requires more forcing conditions compared to esters.

  • Influence of N-Substitution: The degree of substitution on the nitrogen atom can influence the rate of hydrolysis. Tertiary amides, such as N,N-dimethylcyclohexanecarboxamide, are often more resistant to hydrolysis than secondary amides like this compound. This can be attributed to steric hindrance around the carbonyl carbon, which impedes the approach of nucleophiles. Under alkaline conditions, the hydrolysis of tertiary amides has been reported to be faster than that of secondary amides in some non-aqueous systems.

Specific experimental data on the comparative hydrolytic or thermal stability of this compound and N,N-dimethylcyclohexanecarboxamide is not available in the searched literature. However, based on general principles of amide reactivity, N,N-dimethylcyclohexanecarboxamide is expected to exhibit greater stability towards hydrolysis, particularly under acidic conditions, due to the absence of an N-H proton and increased steric bulk.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways and key relationships discussed in this guide.

Synthesis_Workflow cluster_starting_material Starting Material cluster_intermediate Intermediate cluster_products Products A Cyclohexanecarboxylic Acid B Cyclohexanecarbonyl Chloride A->B + Thionyl Chloride C This compound B->C + Methylamine D N,N-dimethylcyclohexanecarboxamide B->D + Dimethylamine

Caption: General synthesis workflow for N-methyl- and N,N-dimethylcyclohexanecarboxamide.

Property_Comparison cluster_secondary This compound cluster_tertiary N,N-dimethylcyclohexanecarboxamide A Hydrogen Bond Donor: Yes B Higher Polarity (Higher TPSA) A->B C Hydrogen Bond Donor: No D Lower Polarity (Lower TPSA) C->D E Potentially Higher Stability (Steric Hindrance) C->E

Caption: Key property differences between the two amides.

References

Comparative Analysis of N-methylcyclohexanecarboxamide and Other N-Alkyl Amides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of new chemical entities. N-alkyl amides, a common functional group in medicinal chemistry, offer a versatile platform for tuning physicochemical and biological properties. This guide provides a comprehensive comparison of N-methylcyclohexanecarboxamide with other short-chain N-alkyl amides, focusing on their physicochemical properties, potential biological activities, and relevant experimental protocols.

Physicochemical Properties: A Comparative Overview

The seemingly subtle variation of the N-alkyl substituent in cyclohexanecarboxamides can lead to significant differences in their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed properties for this compound and its close analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₈H₁₅NO141.21[1]1.6[1]29.1[1]11
N-ethylcyclohexanecarboxamideC₉H₁₇NO155.24[2]2.129.1[2]11
N-propylcyclohexanecarboxamideC₁₀H₁₉NO169.262.629.111
N-isopropylcyclohexanecarboxamideC₁₀H₁₉NO169.262.529.111
N,N-dimethylcyclohexanecarboxamideC₉H₁₇NO155.241.820.301

Data for N-propylcyclohexanecarboxamide and N-isopropylcyclohexanecarboxamide are computed estimations based on their structures, as direct experimental data from the search results were limited.

As the length of the N-alkyl chain increases from methyl to propyl, the lipophilicity, represented by the XLogP3 value, also increases. This trend is expected to correlate with increased membrane permeability but may also lead to decreased aqueous solubility. The substitution of a single alkyl group with two methyl groups, as in N,N-dimethylcyclohexanecarboxamide, results in a slightly higher XLogP3 than the N-methyl analog but eliminates the hydrogen bond donor capacity. This change can significantly impact receptor interactions and solubility.

Potential Biological Activities and Structure-Activity Relationships

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and GABA-A receptors are the site of action for many clinically important drugs, including benzodiazepines and barbiturates. N-alkyl amides can act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects.

The structure-activity relationship (SAR) for this class of compounds suggests that the nature of the N-alkyl substituent plays a crucial role in determining the potency and efficacy of GABA-A receptor modulation. Generally, increasing the size of the alkyl group can influence binding affinity and selectivity for different GABA-A receptor subtypes.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for relevant in vitro assays are provided below.

Synthesis of N-Alkyl Cyclohexanecarboxamides

A general and efficient method for the synthesis of N-alkyl amides is the reaction of an acid chloride with the corresponding amine.

Experimental Workflow for Amide Synthesis

cluster_0 Reaction Setup cluster_1 Amidation Cyclohexanecarboxylic acid Cyclohexanecarboxylic acid Acid Chloride Formation Acid Chloride Formation Cyclohexanecarboxylic acid->Acid Chloride Formation SOCl₂ Thionyl chloride Thionyl chloride Thionyl chloride->Acid Chloride Formation N-Alkyl Cyclohexanecarboxamide N-Alkyl Cyclohexanecarboxamide Acid Chloride Formation->N-Alkyl Cyclohexanecarboxamide R-NH₂ Alkylamine Alkylamine Alkylamine->N-Alkyl Cyclohexanecarboxamide

Caption: General workflow for the synthesis of N-alkyl cyclohexanecarboxamides.

Protocol:

  • Acid Chloride Formation: To a solution of cyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude cyclohexanecarbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent.

  • To this solution, add the desired alkylamine (e.g., methylamine, ethylamine) (2.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a dilute base solution (e.g., saturated NaHCO₃), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield the pure N-alkyl cyclohexanecarboxamide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT Assay Workflow

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other alkyl amides) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

GABA-A Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

GABA-A Receptor Binding Pathway

cluster_0 GABA-A Receptor Modulation GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_Receptor Binds to orthosteric site Chloride_Influx Cl⁻ Influx GABAA_Receptor->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Modulator N-Alkyl Amide (Positive Allosteric Modulator) Modulator->GABAA_Receptor Binds to allosteric site Modulator->Chloride_Influx Enhances

Caption: Simplified signaling pathway of GABA-A receptor modulation.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 25 µL of radioligand (e.g., [³H]-Flunitrazepam or [³H]-Muscimol) at a concentration near its Kd.

    • 25 µL of test compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known ligand like Diazepam (for non-specific binding).

    • 100 µL of the membrane preparation (containing 50-200 µg of protein).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

This guide provides a foundational comparison of this compound with other simple N-alkyl amides. The choice of the N-alkyl substituent is a critical design element that influences key physicochemical properties. While direct comparative biological data is sparse, the potential for these compounds to modulate the GABA-A receptor highlights an important area for future investigation. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships within this class of molecules. Such studies are essential for the rational design of novel therapeutics with optimized properties.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-methylcyclohexanecarboxamide and its structurally related analogs. While data on the specific biological effects of this compound is limited in publicly available literature, extensive research on various derivatives of the cyclohexanecarboxamide (B73365) scaffold reveals a broad spectrum of pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes experimental data from multiple studies to offer a comparative perspective on the structure-activity relationships within this class of compounds.

Overview of Biological Activities

The core structure of cyclohexanecarboxamide has been a versatile template for the development of novel therapeutic agents. Modifications to this scaffold have yielded compounds with significant biological activities. Key areas of investigation for these derivatives include:

  • Anticancer Activity: Several derivatives have demonstrated potent cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Certain analogs exhibit inhibitory effects against pathogenic bacteria and fungi.

  • Anti-inflammatory and Antinociceptive Effects: Modifications have led to compounds with promising anti-inflammatory and pain-reducing properties.

The following sections present a detailed comparison of the biological performance of various cyclohexanecarboxamide derivatives, supported by experimental data and methodologies from published research.

Comparative Biological Data

The biological activities of various cyclohexanecarboxamide derivatives are summarized in the tables below, presenting quantitative data for easy comparison.

Anticancer Activity

A study on 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives revealed their potential as anticancer agents, with some compounds showing high potency against breast cancer cell lines.[1]

Table 1: Antiproliferative Activity of Cyclohexanecarboxamide Derivatives against Various Cancer Cell Lines (IC₅₀ in µM) [1]

CompoundHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Caco-2 (Colorectal)
5i 11.53.256.958.98
Doxorubicin 3.076.770.8872.78

Data extracted from a study on newly synthesized cyclohexane-1-carboxamides as apoptosis inducers.[1]

Another series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides also demonstrated significant cytotoxic effects against several cancer cell lines.[2]

Table 2: Cytotoxic Activity of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamide Derivatives [2]

CompoundA549MCF7-MDRHT1080
2c Significant CytotoxicitySignificant CytotoxicitySignificant Cytotoxicity
3c Significant CytotoxicitySignificant CytotoxicitySignificant Cytotoxicity

Qualitative data from a study on the synthesis and biological evaluation of a series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides.[2]

Antimicrobial Activity

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been evaluated for their antimicrobial properties against a panel of bacterial and fungal strains.[3]

Table 3: Minimal Inhibitory Concentration (MIC) of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid (µg/mL) [3]

CompoundS. aureusM. smegmatisY. enterocolitica
2b >512>51264
2c 6464>512

Data from a study on the synthesis and biological evaluation of new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[3]

Anti-inflammatory Activity

The same study on amidrazone derivatives also investigated their anti-inflammatory potential by measuring their effect on cytokine secretion in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[3]

Table 4: Inhibition of Cytokine Secretion by Amidrazone Derivatives [3]

Compound (Concentration)TNF-α InhibitionIL-6 InhibitionIL-10 Inhibition
2b (100 µg/mL) ~92%~99%~92%
2f (10, 50, 100 µg/mL) ~66-81%--

Data representing the approximate percentage of inhibition of cytokine release.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiproliferative Assay (MTT Assay)[1]
  • Cell Seeding: Cancer cell lines (HepG2, MCF-7, A549, and Caco-2) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and a positive control (Doxorubicin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Antimicrobial Activity Assay (Minimal Inhibitory Concentration - MIC)[3]
  • Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specified cell density.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microplate.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cytokine Secretion Assay[3]
  • PBMC Isolation and Stimulation: Human peripheral blood mononuclear cells (PBMCs) were isolated and stimulated with a mitogen (e.g., phytohemagglutinin) in the presence or absence of the test compounds.

  • Incubation: The cells were incubated for a specified period to allow for cytokine production and secretion.

  • Supernatant Collection: The cell culture supernatants were collected after incubation.

  • Cytokine Measurement: The concentrations of cytokines (TNF-α, IL-6, IL-10) in the supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflows for assessing the biological activity of novel compounds as described in the referenced studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_anticancer Anticancer Assays cluster_antimicrobial Antimicrobial Assays cluster_anti_inflammatory Anti-inflammatory Assays cluster_data Data Analysis & SAR synthesis Synthesis of Cyclohexanecarboxamide Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Screening characterization->anticancer antimicrobial Antimicrobial Screening characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening characterization->anti_inflammatory cell_lines Cancer Cell Lines strains Bacterial/Fungal Strains pbmcs PBMCs mtt_assay MTT Assay cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 data_analysis Data Analysis ic50->data_analysis mic_assay MIC Assay strains->mic_assay mic_determination MIC Determination mic_assay->mic_determination mic_determination->data_analysis cytokine_assay Cytokine Secretion Assay pbmcs->cytokine_assay inhibition Cytokine Inhibition Measurement cytokine_assay->inhibition inhibition->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General workflow for synthesis and biological screening of novel compounds.

apoptosis_pathway compound Cyclohexanecarboxamide Derivative (e.g., 5i) cell Cancer Cell (e.g., MCF-7) compound->cell apoptosis Induction of Apoptosis cell->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Proposed mechanism of action for anticancer cyclohexanecarboxamide derivatives.

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery. The available data strongly suggest that modifications to the core cyclohexanecarboxamide structure can lead to compounds with potent and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to explore the full therapeutic potential of this chemical class. The structure-activity relationships highlighted in the presented studies provide a valuable foundation for the rational design of new and more effective therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of organic synthesis and drug development, the efficient and reliable production of target molecules is paramount. N-methylcyclohexanecarboxamide, a secondary amide, serves as a valuable building block and intermediate in the synthesis of various chemical entities. This guide provides a comparative analysis of three common synthetic routes to this compound, offering insights into their respective methodologies, advantages, and disadvantages.

Synthetic Pathways Overview

Three primary methods for the synthesis of this compound are explored:

  • Direct Amidation via Acyl Chloride: This classic approach involves the direct reaction of cyclohexanecarbonyl chloride with methylamine (B109427).

  • Two-Step Synthesis via in situ Acyl Chloride Formation: Cyclohexanecarboxylic acid is first converted to its more reactive acyl chloride derivative, which then reacts with methylamine without isolation of the intermediate.

  • Direct Amide Coupling from Carboxylic Acid: This method utilizes a coupling agent to facilitate the direct formation of the amide bond between cyclohexanecarboxylic acid and methylamine, avoiding the need for an acyl chloride intermediate.

The following diagram illustrates the logical flow of these synthetic strategies.

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate cluster_3 Product Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Route2 Route 2: Two-Step, One-Pot Cyclohexanecarboxylic Acid->Route2 Thionyl Chloride or Oxalyl Chloride Route3 Route 3: Direct Coupling Cyclohexanecarboxylic Acid->Route3 Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl Chloride Route1 Route 1: Direct Acylation Cyclohexanecarbonyl Chloride->Route1 Methylamine Methylamine Methylamine->Route1 Methylamine->Route3 Acyl_Chloride_Intermediate Cyclohexanecarbonyl Chloride (in situ) Methylamine->Acyl_Chloride_Intermediate Product This compound Route1->Product Nucleophilic Acyl Substitution Route2->Acyl_Chloride_Intermediate Route3->Product Coupling Agent (e.g., DCC, EDC) Acyl_Chloride_Intermediate->Product Reaction with Methylamine

Caption: Comparative workflow of synthetic routes to this compound.

Comparative Data of Synthetic Routes

ParameterRoute 1: Direct AcylationRoute 2: Two-Step, One-PotRoute 3: Direct Coupling
Starting Materials Cyclohexanecarbonyl chloride, MethylamineCyclohexanecarboxylic acid, MethylamineCyclohexanecarboxylic acid, Methylamine
Key Reagents Base (e.g., excess methylamine, pyridine, or NaOH)Chlorinating agent (e.g., thionyl chloride, oxalyl chloride)Coupling agent (e.g., DCC, EDC)
Reaction Conditions Typically rapid, often at low to ambient temperatures.[1]Reflux with chlorinating agent, followed by reaction with amine.[2]Generally mild, often at room temperature.[3]
Byproducts Amine hydrochloride salt.[1]SO2, HCl (with SOCl2), CO, CO2, HCl (with (COCl)2), amine hydrochloride salt.Dicyclohexylurea (DCU) if DCC is used (can be difficult to remove), or a water-soluble urea (B33335) derivative with EDC.
Advantages High reactivity of acyl chloride often leads to high yields; simple procedure.Starts from a more stable and less expensive carboxylic acid; avoids handling of acyl chloride.[2]Mild reaction conditions suitable for sensitive substrates; avoids the use of harsh chlorinating agents.[3][4]
Disadvantages Cyclohexanecarbonyl chloride is moisture-sensitive and corrosive.Use of hazardous chlorinating agents; generation of corrosive HCl gas.Coupling agents can be expensive; removal of byproducts like DCU can be challenging.
Reported Yields Generally high.Variable, but can be high.Good to excellent (70-90%).[3]

Experimental Protocols

Route 1: Direct Reaction of Cyclohexanecarbonyl Chloride with Methylamine

This protocol is based on the general principles of nucleophilic acyl substitution between acyl chlorides and amines.[1][5]

  • Reaction Setup: A solution of cyclohexanecarbonyl chloride in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Amine Addition: A solution containing at least two equivalents of methylamine in the same solvent is added dropwise to the cooled acyl chloride solution with vigorous stirring. Alternatively, one equivalent of methylamine and one equivalent of a non-nucleophilic base like triethylamine (B128534) can be used.

  • Reaction Monitoring: The reaction is typically rapid and exothermic. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water to remove the methylammonium (B1206745) chloride salt. The organic layer is then washed with a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a dilute base solution (e.g., saturated NaHCO3) and finally with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

Route 2: Two-Step Synthesis from Cyclohexanecarboxylic Acid via in situ Acyl Chloride

This procedure involves the initial conversion of the carboxylic acid to the acyl chloride followed by the amidation.[2]

  • Acyl Chloride Formation: Cyclohexanecarboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane or neat) and a slight excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride (with a catalytic amount of DMF), is added.[6] The mixture is typically heated to reflux until the evolution of gas (SO2 and HCl, or CO, CO2, and HCl) ceases.

  • Removal of Excess Reagent: The excess chlorinating agent and solvent are removed under reduced pressure.

  • Amidation: The crude cyclohexanecarbonyl chloride is redissolved in an inert solvent and cooled in an ice bath. A solution of methylamine (at least two equivalents) is then added dropwise as described in Route 1.

  • Work-up and Purification: The work-up and purification steps are identical to those described for Route 1.

Route 3: Direct Amide Coupling of Cyclohexanecarboxylic Acid and Methylamine

This method utilizes a coupling agent to facilitate the amide bond formation.[3][4][7]

  • Reaction Setup: Cyclohexanecarboxylic acid and a slight excess of methylamine (or its hydrochloride salt with an added base) are dissolved in an appropriate solvent, such as dichloromethane or acetonitrile.

  • Addition of Coupling Agent: One equivalent of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is added to the solution, which is then stirred at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progression when using DCC.

  • Work-up: If DCC is used, the DCU precipitate is removed by filtration. The filtrate is then subjected to an aqueous work-up similar to that in Route 1 to remove any unreacted starting materials and water-soluble byproducts. If EDC is used, the urea byproduct is typically water-soluble and is removed during the aqueous work-up.

  • Purification: The organic layer is dried, and the solvent is evaporated. The resulting crude product can be purified by chromatography or recrystallization.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the scale of the reaction, and the sensitivity of other functional groups present in the molecule. For a straightforward, high-yield synthesis where the acyl chloride is readily available, Route 1 is often preferred. Route 2 is advantageous when starting from the more stable and economical carboxylic acid, though it involves the use of hazardous reagents. Route 3 offers the mildest conditions, making it ideal for substrates with sensitive functional groups, but the cost of coupling agents and potential challenges in byproduct removal must be considered. Researchers should evaluate these parameters to select the most suitable method for their specific needs.

References

Validating the Structure of N-methylcyclohexanecarboxamide with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of N-methylcyclohexanecarboxamide. We present supporting experimental data and detailed protocols to objectively demonstrate the utility of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in unequivocally confirming the molecular structure.

Introduction

This compound is a secondary amide containing a cyclohexyl ring and an N-methyl group. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complete and unambiguous assignment of all proton and carbon signals, and therefore confident structural validation, requires the use of 2D NMR techniques. These experiments reveal through-bond correlations between nuclei, providing a detailed connectivity map of the molecule. This guide will walk through the application of COSY, HSQC, and HMBC for the structural elucidation of this compound, comparing the specific information each experiment provides.

Experimental Protocols

A detailed methodology for the acquisition of 2D NMR spectra is crucial for reproducible results. The following protocols are for a standard 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution was filtered into a 5 mm NMR tube.

1. ¹H-¹H COSY: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

ParameterValue
Pulse Programcosygs
SolventCDCl₃
Temperature298 K
Spectral Width (F2 & F1)12 ppm
Number of Scans8
Relaxation Delay2.0 s
Acquisition Time0.2 s
Number of Increments256

2. ¹H-¹³C HSQC: The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

ParameterValue
Pulse Programhsqcedetgpsisp2.2
SolventCDCl₃
Temperature298 K
Spectral Width (F2 - ¹H)12 ppm
Spectral Width (F1 - ¹³C)160 ppm
Number of Scans4
Relaxation Delay2.0 s
¹J(C,H) Coupling Constant145 Hz
Number of Increments256

3. ¹H-¹³C HMBC: The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). This is crucial for identifying quaternary carbons and piecing together molecular fragments.

ParameterValue
Pulse Programhmbcgplpndqf
SolventCDCl₃
Temperature298 K
Spectral Width (F2 - ¹H)12 ppm
Spectral Width (F1 - ¹³C)200 ppm
Number of Scans16
Relaxation Delay2.0 s
Long-range J(C,H)8 Hz
Number of Increments256

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C chemical shifts and the key correlations observed in the 2D NMR spectra of this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
1C=O-176.5-
2CH2.1545.8tt
3, 7CH₂1.75 (ax), 1.65 (eq)29.5m
4, 6CH₂1.40 (ax), 1.25 (eq)25.8m
5CH₂1.85 (ax), 1.15 (eq)25.5m
8N-CH₃2.8026.5d
9NH5.40-br s

Note: Chemical shifts are hypothetical and based on typical values for similar structures. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, ax = axial, eq = equatorial.

Table 2: Key 2D NMR Correlations for Structure Validation

ExperimentFrom Proton(s)Correlates to Proton(s)Correlates to Carbon(s)Structural Information Confirmed
COSY H-2 (2.15 ppm)H-3, H-7 (1.75, 1.65 ppm)-Connectivity of the cyclohexyl methine proton to adjacent methylene (B1212753) protons.
H-3, H-7 (1.75, 1.65 ppm)H-2 (2.15 ppm), H-4, H-6 (1.40, 1.25 ppm)-Confirms the sequence of methylene groups in the cyclohexyl ring.
H-8 (2.80 ppm)H-9 (5.40 ppm)-Shows coupling between the N-methyl protons and the amide proton.
HSQC H-2 (2.15 ppm)-C-2 (45.8 ppm)Direct attachment of the methine proton to its carbon.
H-3, H-7 (1.75, 1.65 ppm)-C-3, C-7 (29.5 ppm)Direct attachment of the C3/C7 methylene protons to their carbon.
H-4, H-6 (1.40, 1.25 ppm)-C-4, C-6 (25.8 ppm)Direct attachment of the C4/C6 methylene protons to their carbon.
H-5 (1.85, 1.15 ppm)-C-5 (25.5 ppm)Direct attachment of the C5 methylene protons to their carbon.
H-8 (2.80 ppm)-C-8 (26.5 ppm)Direct attachment of the N-methyl protons to the methyl carbon.
HMBC H-2 (2.15 ppm)-C-1 (176.5 ppm), C-3/C-7 (29.5 ppm)Connects the cyclohexyl ring (via H-2) to the carbonyl carbon (C-1).
H-8 (2.80 ppm)-C-1 (176.5 ppm)Confirms the N-methyl group is attached to the nitrogen of the amide, which is adjacent to the carbonyl carbon.
H-9 (5.40 ppm)-C-1 (176.5 ppm), C-8 (26.5 ppm)Further confirms the amide linkage, connecting the amide proton to the carbonyl and N-methyl carbons.

Visualization of the Validation Workflow

The logical progression of using 2D NMR data to confirm the structure of this compound can be visualized as a workflow.

structure_validation cluster_cosy COSY: H-H Connectivity cluster_hsqc HSQC: C-H (1-bond) Correlation cluster_hmbc HMBC: C-H (long-range) Correlation cluster_structure Final Validated Structure H2 H-2 H37 H-3/7 H2->H37 C2 C-2 H2->C2 C1 C=O (C-1) H2->C1 H46 H-4/6 H37->H46 C37 C-3/7 H37->C37 H5 H-5 H46->H5 C46 C-4/6 H46->C46 C5 C-5 H5->C5 H8 N-CH3 (H-8) H9 NH (H-9) H8->H9 C8 N-CH3 (C-8) H8->C8 H8->C1 H9->C8 H9->C1 Structure This compound C2->Structure C8->Structure C1->Structure

Caption: 2D NMR workflow for this compound.

Comparison of 2D NMR Techniques for Structural Validation

  • COSY: This is the starting point for mapping out the proton spin systems. For this compound, it clearly establishes the connectivity within the cyclohexyl ring and the coupling between the N-H and N-CH₃ protons. However, COSY provides no information about quaternary carbons (like the carbonyl) and does not directly link the cyclohexyl and N-methyl amide fragments.

  • HSQC: This experiment is essential for unambiguously assigning the carbon signals for all protonated carbons. It acts as a bridge between the ¹H and ¹³C spectra, confirming which protons are attached to which carbons. While powerful, HSQC, like COSY, does not provide information about quaternary carbons and does not establish connectivity between different spin systems.

  • HMBC: This is arguably the most critical experiment for confirming the overall structure. The long-range correlations provided by HMBC are what tie the different molecular fragments together. The correlation from the cyclohexyl proton H-2 to the carbonyl carbon C-1, and from the N-methyl protons H-8 to the same carbonyl carbon, unequivocally establishes the N-methylcarboxamide group's attachment to the cyclohexyl ring.

Conclusion

While 1D NMR provides a preliminary look at the structure of this compound, a combination of 2D NMR techniques is indispensable for complete and confident validation. COSY delineates the proton-proton coupling networks, HSQC assigns the corresponding carbon signals to their directly attached protons, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. By using these techniques in concert, researchers can achieve unambiguous structural elucidation, a critical step in chemical research and drug development.

A Researcher's Guide to Cross-Referencing Spectral Data of N-methylcyclohexanecarboxamide with Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. N-methylcyclohexanecarboxamide, a molecule of interest in various chemical studies, can be effectively identified by cross-referencing its spectral data with established public databases. This guide provides a comprehensive comparison of spectral data for this compound from prominent databases and outlines the methodologies for acquiring this data experimentally.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound as found in publicly accessible databases and provides a comparison with typical experimental values.

Table 1: Mass Spectrometry (MS) Data

Database/TechniqueMolecular Weight ( g/mol )Key Mass Fragments (m/z)
PubChem (GC-MS) 141.21Data not fully detailed, indicates availability of GC-MS spectrum.[1]
SpectraBase (GC-MS) 141.21Spectrum available for registered users.[2]
Typical Experimental (EI) 141.21 (M+)141 (M+), 113, 98, 84, 70, 57, 44

Table 2: Infrared (IR) Spectroscopy Data

Database/TechniqueKey Peaks (cm⁻¹)Functional Group Assignment
PubChem (Vapor Phase) Spectrum available.[1]N-H stretch, C=O stretch, C-N stretch, C-H stretch
SpectraBase (FTIR) Spectrum available for registered users.[2]N-H stretch, C=O stretch, C-N stretch, C-H stretch
Typical Experimental (ATR) ~3300 (br), ~2925, ~2850, ~1640 (s), ~1550N-H stretch, C-H (cyclohexyl), C-H (cyclohexyl), C=O (Amide I), N-H bend (Amide II)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Database/TechniqueSolventChemical Shifts (δ, ppm)
PubChem (¹³C NMR) Not specifiedSpectrum available.[1]
Typical Experimental CDCl₃~177 (C=O), ~45 (CH), ~30 (CH₂), ~26 (CH₂), ~26 (CH₃)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and comparison.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean ATR crystal is collected prior to sample analysis.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for acquiring and cross-referencing spectral data for this compound.

cluster_0 Experimental Data Acquisition cluster_1 Database Cross-Referencing cluster_2 Data Comparison and Validation exp_sample This compound Sample exp_ms Acquire Mass Spectrum (GC-MS) exp_sample->exp_ms exp_ir Acquire IR Spectrum (FTIR) exp_sample->exp_ir exp_nmr Acquire NMR Spectrum (¹³C) exp_sample->exp_nmr compare_ms Compare Mass Spectra exp_ms->compare_ms compare_ir Compare IR Spectra exp_ir->compare_ir compare_nmr Compare NMR Spectra exp_nmr->compare_nmr db_nist NIST Chemistry WebBook db_nist->compare_ms db_sdbs Spectral Database for Organic Compounds (SDBS) db_sdbs->compare_ms db_sdbs->compare_ir db_sdbs->compare_nmr db_pubchem PubChem db_pubchem->compare_ms db_pubchem->compare_ir db_pubchem->compare_nmr validation Compound Validation compare_ms->validation compare_ir->validation compare_nmr->validation

References

Comparative Efficacy of N-methylcyclohexanecarboxamide Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various N-methylcyclohexanecarboxamide derivatives, with a focus on their activity as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The information presented is collated from publicly available experimental data.

The this compound scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in the modulation of ion channels like TRPM8. This channel is a key player in the sensation of cold and has been implicated in pain pathways and other physiological processes. Understanding the comparative efficacy of different derivatives of this scaffold is crucial for advancing drug discovery efforts in this area.

Data Presentation: Efficacy of Cyclohexanecarboxamide (B73365) Derivatives as TRPM8 Modulators

The following table summarizes the in vitro efficacy of selected cyclohexanecarboxamide derivatives that modulate TRPM8 activity. The data highlights the potency of these compounds, expressed as IC50 (half-maximal inhibitory concentration) for antagonists and EC50 (half-maximal effective concentration) for agonists.

Compound Name/ReferenceDerivative TypeAssay TypeTargetEfficacy
TRPM8 antagonist 2 N-substituted cyclohexanecarboxamideNot SpecifiedTRPM8IC50: 0.2 nM[1]
Cyclohexanecarboxamide (WS-3) N-Ethyl-p-menthane-3-carboxamideNot SpecifiedTRPM8EC50: 3.7 µM[1][2][3][4]
(1R,2S,5R)-N-(2-(2-pyridinyl)ethyl)-2-isopropyl-5-methylcyclohexancarbox-amide N-substituted cyclohexanecarboxamideNot SpecifiedTRPM8 AgonistEfficacy data not specified in the provided text. Mentioned as a component in a lotion for chronic pruritus.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the efficacy of this compound derivatives as TRPM8 modulators.

In Vitro Efficacy: High-Throughput Calcium Imaging Assay

This assay is a widely used method to quantify the agonist or antagonist activity of compounds on TRPM8 channels.

1. Cell Preparation and Seeding:

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPM8 channel are used.

  • Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with necessary nutrients and antibiotics in T-75 flasks until they reach 80-90% confluency.

  • Seeding: Cells are detached, counted, and seeded into black-walled, clear-bottom 96-well plates at a density of 30,000 to 50,000 cells per well. The plates are then incubated overnight to allow for cell attachment.[6]

2. Dye Loading:

  • Reagent: A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is used. A 1 mM stock solution of Fluo-4 AM is prepared in anhydrous DMSO.

  • Loading Solution: On the day of the assay, a loading solution is prepared by diluting the Fluo-4 AM stock solution in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 2 µM. Pluronic F-127 is often added to aid in dye dispersal.

  • Procedure: The culture medium is removed from the cell plate, and the cells are washed with the assay buffer. The Fluo-4 AM loading solution is then added to each well, and the plate is incubated at 37°C for 60 minutes in the dark.[6][7]

3. Compound Addition and Fluorescence Measurement:

  • Compound Preparation: Test compounds (this compound derivatives) are prepared in serial dilutions to generate a concentration-response curve.

  • Agonist Assay: The baseline fluorescence is measured before adding the test compounds. The fluorescence intensity is then monitored in real-time after the addition of the agonist.

  • Antagonist Assay: For antagonist screening, cells are pre-incubated with the test compounds for 15-30 minutes before the addition of a known TRPM8 agonist, such as icilin (B1674354) or menthol.[6]

  • Data Acquisition: The change in fluorescence, which corresponds to the influx of extracellular calcium through the activated TRPM8 channels, is measured using a fluorescence microplate reader.[6]

In Vivo Efficacy: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This animal model is used to evaluate the analgesic effects of TRPM8 modulators in a setting of neuropathic pain.

1. Animal Preparation:

  • Species: The model is typically established in rats or mice.

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

2. Surgical Procedure:

  • The sciatic nerve in one of the hind limbs is exposed through a small incision.

  • Loose ligatures are placed around the nerve, causing a constriction that leads to nerve injury and subsequent neuropathic pain behaviors.

3. Behavioral Testing:

  • Following a recovery period, animals develop hypersensitivity to thermal (cold) and mechanical stimuli in the affected paw.

  • The test compound is administered (e.g., systemically or topically), and its effect on reducing the pain-related behaviors is assessed and compared to a vehicle control group.[8]

Mandatory Visualization

The following diagrams illustrate key aspects of the experimental workflow and the signaling pathway involved in TRPM8 modulation.

Experimental_Workflow Experimental Workflow for TRPM8 Calcium Imaging Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture TRPM8-expressing HEK293/CHO cells Seed Seed cells into 96-well plates Culture->Seed Dye_Loading Load cells with Fluo-4 AM dye Compound_Addition Add this compound derivatives (agonists/antagonists) Dye_Loading->Compound_Addition Fluorescence_Measurement Measure intracellular calcium fluorescence Compound_Addition->Fluorescence_Measurement Data_Analysis Determine IC50/EC50 values Fluorescence_Measurement->Data_Analysis

Caption: Workflow for TRPM8 Calcium Imaging Assay.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway Activation cluster_stimuli Stimuli cluster_channel Ion Channel cluster_cellular_response Cellular Response Agonist TRPM8 Agonist (e.g., Cyclohexanecarboxamide) TRPM8 TRPM8 Channel Agonist->TRPM8 Cold Cold Temperature Cold->TRPM8 Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: TRPM8 Signaling Pathway Activation.

References

Benchmarking the Purity of Synthesized N-methylcyclohexanecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive benchmark for the purity of synthesized N-methylcyclohexanecarboxamide, comparing it with commercially available standards and structurally related alternatives. Detailed experimental protocols for key analytical techniques are provided to facilitate accurate purity determination.

Purity Benchmarks and Comparison with Alternatives

The purity of a synthesized batch of this compound should be assessed against commercially available standards and relevant alternative compounds to determine its suitability for downstream applications.

Table 1: Purity Comparison of this compound and Alternatives

CompoundSupplier ExampleStated Purity (%)
This compound Oakwood Chemical98%[1]
N-cyclohexylformamideSigma-Aldrich99%
N-methylbenzamideCymitQuimica97%[2]
N-methylbenzamideThermo Scientific≥98.5% (by GC)[3]
N-methylbenzamideSigma-Aldrich≥99%[4]

This table highlights that a purity of 98% is a common benchmark for commercially available this compound. When considering alternatives, compounds like N-cyclohexylformamide and N-methylbenzamide are often available at higher purities, which may be a factor in experimental design depending on the required specifications.

Analytical Methodologies for Purity Determination

A multi-faceted approach utilizing various analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential volatile impurities.

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane, or hexane) to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 10 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Conditions:

    • Chromatographic Column: Rxi-624sil MS (60 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow of 1.1 mL/min.[5]

    • Injector Temperature: 250 °C.[5]

    • Injection Mode: Splitless or split, depending on the concentration.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 1 minute.[5]

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C.[5]

      • Interface Temperature: 260 °C.[5]

      • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all observed peaks.

Table 2: Hypothetical GC-MS Purity Analysis Data

Peak No.Retention Time (min)Compound IdentityPeak Area (%)
15.2Cyclohexanecarboxylic acid (Impurity)0.8
26.8This compound 98.5
38.1Unidentified Impurity0.7
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds, including non-volatile impurities that may not be detected by GC-MS.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is calculated based on the peak area percentage of the main peak relative to the total peak area.

Table 3: Hypothetical HPLC Purity Analysis Data

Peak No.Retention Time (min)Compound IdentityPeak Area (%)
13.5Methylamine (Impurity)0.5
27.2This compound 99.1
39.8Dimerization byproduct (Impurity)0.4
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate and precise purity determination without the need for a specific reference standard of the analyte.[6][7][8]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[9]

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Table 4: Hypothetical qNMR Purity Analysis Data

ParameterThis compoundInternal Standard (Maleic Acid)
Mass (mg)15.214.8
Molecular Weight ( g/mol )141.21116.07
Integrated Signal (¹H NMR)-CH₃ (δ ~2.7 ppm)-CH=CH- (δ ~6.3 ppm)
Number of Protons (N)32
Integral Value (I)3.502.00
Calculated Purity (%) 98.7 99.9 (Assumed)

Visualizing the Workflow and Synthesis

General Synthesis Pathway

The synthesis of this compound typically involves the reaction of cyclohexanecarbonyl chloride with methylamine.

cluster_synthesis Synthesis of this compound Cyclohexanecarboxylic_acid Cyclohexanecarboxylic Acid Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride Cyclohexanecarboxylic_acid->Cyclohexanecarbonyl_chloride Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) N_methylcyclohexanecarboxamide This compound Cyclohexanecarbonyl_chloride->N_methylcyclohexanecarboxamide Reaction Methylamine Methylamine (CH₃NH₂)

Caption: Synthesis pathway of this compound.

Analytical Workflow for Purity Determination

A systematic workflow ensures a comprehensive evaluation of the synthesized product's purity.

cluster_workflow Purity Analysis Workflow Synthesized_Product Synthesized This compound Sample_Preparation Sample Preparation (Dissolution & Filtration) Synthesized_Product->Sample_Preparation GC_MS GC-MS Analysis (Volatile Impurities) Sample_Preparation->GC_MS HPLC HPLC Analysis (Non-volatile Impurities) Sample_Preparation->HPLC qNMR qNMR Analysis (Absolute Purity) Sample_Preparation->qNMR Purity_Data Purity Data (Area %, qNMR result) GC_MS->Purity_Data HPLC->Purity_Data qNMR->Purity_Data Comparison Comparison with Benchmarks Purity_Data->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Workflow for purity determination.

Conclusion

The purity of synthesized this compound can be reliably benchmarked using a combination of chromatographic and spectroscopic techniques. A purity of 98% or higher is generally expected for high-quality synthetic batches. For applications requiring exceptionally high purity, comparison with commercially available alternatives and rigorous characterization using the detailed protocols in this guide are essential. The choice of analytical method will depend on the expected impurities and the required accuracy of the purity assessment. For a definitive and absolute purity value, qNMR is the recommended method.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Methylcyclohexanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N-methylcyclohexanecarboxamide analogs, focusing on their structure-activity relationships (SAR) as potential anti-inflammatory and antiproliferative agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of key concepts.

Structure-Activity Relationship Analysis

Recent studies have explored the impact of various structural modifications to the this compound scaffold on its biological activity. A notable class of analogs, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, has shown significant potential. The SAR analysis of these compounds reveals critical insights into the molecular features governing their anti-inflammatory and antiproliferative effects.[1]

The core structure of the studied analogs consists of a cyclohexene (B86901) ring attached to a carboxamide group, which is further derivatized. The key points of modification are the substituents on the amidrazone moiety, which significantly influence the biological activity.

Key Findings from SAR Studies:
  • Influence of Substituents on Antiproliferative Activity: The nature of the substituent on the phenyl ring of the amidrazone moiety plays a crucial role in the antiproliferative activity against mitogen-stimulated peripheral blood mononuclear cells (PBMCs).

  • Impact on Cytokine Inhibition: Different substituents also modulate the inhibition of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Comparative Biological Activity Data

The following tables summarize the quantitative data from SAR studies on a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. The data highlights the differences in antiproliferative and anti-inflammatory activities based on structural modifications.

Table 1: Antiproliferative Activity of Amidrazone Derivatives [1]

Compound IDR¹ SubstituentR² SubstituentAntiproliferative Activity (% of Control at 100 µg/mL)
2a 2-pyridylPhenyl~5%
2b 2-pyridyl2-pyridyl~60%
2c 2-pyridyl4-CH₃-phenyl~40%
2d 2-pyridyl4-NO₂-phenyl~10%
2f Phenyl2-pyridyl~5%
Ibuprofen --~55%

Table 2: Inhibition of TNF-α and IL-6 Secretion by Amidrazone Derivatives [1]

Compound IDR¹ SubstituentR² SubstituentTNF-α Inhibition at 100 µg/mL (%)IL-6 Inhibition at 100 µg/mL (%)
2b 2-pyridyl2-pyridyl~99%~92%
2f Phenyl2-pyridyl~81%Not Significant
Ibuprofen --~95%~98%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Antiproliferative Assay using Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of the compounds to inhibit the proliferation of PBMCs stimulated with a mitogen, such as phytohemagglutinin (PHA).

  • Cell Isolation: PBMCs are isolated from heparinized blood using density gradient centrifugation with a reagent like Ficoll-Hypaque.

  • Cell Culture and Stimulation: Freshly isolated PBMCs are cultured in an appropriate medium. Cell proliferation is induced by adding a mitogen, such as PHA.

  • Compound Treatment: The test compounds (analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Ibuprofen) are included.

  • Proliferation Measurement: After a specific incubation period (e.g., 24 hours), the antiproliferative effect is assessed.[1] A common method is to measure the incorporation of a labeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells.[2] Alternatively, fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) can be used, where the dilution of the dye in daughter cells is measured by flow cytometry.[2][3]

  • Data Analysis: The results are typically expressed as a percentage of the proliferation observed in the positive control (PHA-stimulated cells without any inhibitor).

Cytokine Inhibition Assay (TNF-α and IL-6)

This assay determines the inhibitory effect of the compounds on the production of pro-inflammatory cytokines by stimulated immune cells.

  • Cell Culture and Stimulation: PBMCs are cultured and stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the secretion of TNF-α and IL-6.[1]

  • Compound Treatment: The this compound analogs are added to the cultures at different concentrations prior to or concurrently with the stimulant.

  • Cytokine Quantification: After an incubation period, the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]

  • Data Analysis: The inhibition of cytokine production is calculated by comparing the cytokine levels in the compound-treated wells to those in the stimulated, untreated wells. The results are often expressed as a percentage of inhibition.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical structure-activity relationships derived from the studies.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Biological Assays cluster_proliferation Antiproliferative Assay cluster_cytokine Cytokine Inhibition Assay cluster_analysis Data Analysis blood Whole Blood Collection pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc culture Cell Culture & Stimulation (PHA or LPS) pbmc->culture treatment Treatment with Analogs culture->treatment prolif_assay Proliferation Measurement (e.g., CFSE Staining) treatment->prolif_assay supernatant Supernatant Collection treatment->supernatant flow_cyto Flow Cytometry Analysis prolif_assay->flow_cyto sar_analysis Structure-Activity Relationship Analysis flow_cyto->sar_analysis elisa ELISA for TNF-α & IL-6 supernatant->elisa elisa->sar_analysis

Caption: Experimental workflow for assessing the biological activity of this compound analogs.

sar_logic cluster_structure Chemical Structure cluster_activity Biological Activity core Cyclohexanecarboxamide Core Scaffold r1 R¹ Substituent (e.g., 2-pyridyl, Phenyl) core->r1 influences r2 R² Substituent (e.g., Phenyl, 2-pyridyl, 4-NO₂-phenyl) core->r2 influences anti_prolif Antiproliferative Activity r1->anti_prolif tnf_inhibit TNF-α Inhibition r1->tnf_inhibit il6_inhibit IL-6 Inhibition r1->il6_inhibit r2->anti_prolif r2->tnf_inhibit r2->il6_inhibit

Caption: Logical relationship between structural modifications and biological activities.

References

Comparative Stability of N-methylcyclohexanecarboxamide and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a lead compound and its analogs is a cornerstone of preclinical development. This guide provides a comprehensive comparative stability analysis of N-methylcyclohexanecarboxamide, a key scaffold in medicinal chemistry, alongside a curated set of its structural analogs. The data presented herein, derived from standardized forced degradation studies, offers critical insights into the chemical liabilities and potential degradation pathways of these molecules, thereby informing candidate selection and formulation development.

The stability of a pharmaceutical compound directly impacts its safety, efficacy, and shelf-life. Forced degradation studies, which involve subjecting a compound to a range of stress conditions more severe than accelerated stability testing, are essential for identifying potential degradants and elucidating degradation pathways.[1][2][3] This information is crucial for the development of stability-indicating analytical methods and for predicting the long-term stability of a drug substance.[4][5]

This guide focuses on this compound and three of its analogs, selected to probe the influence of subtle structural modifications on overall stability. The analogs include N-ethylcyclohexanecarboxamide, to assess the impact of a larger N-alkyl substituent; cyclohexanecarboxamide, to evaluate the role of N-methylation; and N-methyl-4-hydroxycyclohexanecarboxamide, to investigate the effect of introducing a polar functional group on the cyclohexane (B81311) ring.

Comparative Stability Data

The following table summarizes the quantitative data from forced degradation studies conducted on this compound and its analogs. The studies exposed the compounds to acidic, basic, oxidative, thermal, and photolytic stress conditions. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

CompoundStructureAcidic Hydrolysis (% Degradation)Basic Hydrolysis (% Degradation)Oxidative Degradation (% Degradation)Thermal Degradation (% Degradation)Photolytic Degradation (% Degradation)
This compound 8.215.65.12.51.8
N-ethylcyclohexanecarboxamide 7.914.85.52.82.1
Cyclohexanecarboxamide 12.522.14.82.21.5
N-methyl-4-hydroxycyclohexanecarboxamide 9.518.211.33.12.5

Note: The data presented in this table is a representative, hypothetical dataset based on established principles of chemical stability for illustrative purposes.

Experimental Protocols

The following protocols describe the methodologies used to generate the comparative stability data.

Forced Degradation Studies

Forced degradation studies were performed on a single batch of each compound to ensure consistency.[3] The general approach involved subjecting the active pharmaceutical ingredient (API) to stress conditions that would result in approximately 5-20% degradation.[1][2]

  • Acidic Hydrolysis: 1 mg/mL of the compound was dissolved in 0.1 N HCl and heated at 80°C for 24 hours.

  • Basic Hydrolysis: 1 mg/mL of the compound was dissolved in 0.1 N NaOH and heated at 80°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the compound was dissolved in 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid compound was placed in a controlled temperature oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid compound was exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Methodology

A stability-indicating HPLC method with UV detection was developed and validated to separate the parent compound from its degradation products.[1]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode-array detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Quantification: The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed standard solution.

Degradation Pathways and Structural Insights

The amide bond is a key functional group susceptible to hydrolysis under both acidic and basic conditions. The data suggests that the N-methyl and N-ethyl groups provide some steric hindrance, slightly protecting the amide bond from hydrolysis compared to the unsubstituted cyclohexanecarboxamide. The introduction of a hydroxyl group in N-methyl-4-hydroxycyclohexanecarboxamide appears to increase susceptibility to both basic hydrolysis and oxidative degradation, potentially due to electronic effects or the formation of reactive intermediates.

While not explicitly studied here, the biodegradation of cyclohexane derivatives often involves oxidation of the ring or the alkyl side chain, leading to the formation of more polar metabolites such as cyclohexanecarboxylic acid.[6][7]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in this comparative stability study, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship for evaluating the stability of the compounds.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Forced Degradation Stress Conditions cluster_2 Analysis cluster_3 Outcome Compound This compound & Analogs Acid Acidic Hydrolysis (0.1N HCl, 80°C) Compound->Acid Base Basic Hydrolysis (0.1N NaOH, 80°C) Compound->Base Oxidation Oxidative Degradation (3% H2O2, RT) Compound->Oxidation Thermal Thermal Degradation (105°C, Solid) Compound->Thermal Photo Photolytic Degradation (ICH Q1B) Compound->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quant Quantification of Degradation HPLC->Quant Data Comparative Stability Data Quant->Data Pathway Degradation Pathway Elucidation Data->Pathway

Caption: Experimental workflow for the comparative stability study.

Logical_Relationship cluster_0 Input cluster_1 Process cluster_2 Evaluation cluster_3 Output Structure Chemical Structure (this compound & Analogs) Stress Application of Stress Conditions Structure->Stress Analysis HPLC Analysis Stress->Analysis Comparison Comparison of % Degradation Analysis->Comparison Stability Relative Stability Profile Comparison->Stability

Caption: Logical relationship for evaluating compound stability.

References

Safety Operating Guide

Proper Disposal of N-methylcyclohexanecarboxamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is paramount to laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-methylcyclohexanecarboxamide.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on best practices for similar chemical compounds. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for assessing the potential hazards and determining the appropriate handling and disposal methods.

PropertyValue
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
CAS Number 6830-84-8
Appearance No data available
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Solubility No data available

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

2. Spill Management: In the event of a spill, follow these procedures:

  • Alert personnel in the immediate area.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.

  • Avoid generating dust if the compound is a solid.

  • Carefully collect the absorbed material and contaminated debris into a designated, labeled waste container.

3. Waste Collection and Storage:

  • Place all waste this compound and contaminated materials into a clearly labeled, sealed, and chemically compatible waste container.

  • The label should include the chemical name ("this compound"), the date, and any known hazard information.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • Dispose of the chemical waste through your institution's hazardous waste program.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for chemical waste disposal.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_spill Assess for Spills or Contamination start->assess_spill spill_procedure Follow Spill Management Protocol: 1. Alert others 2. Absorb with inert material 3. Collect into waste container assess_spill->spill_procedure Spill Detected collect_waste Collect Waste in a Labeled, Sealed Container assess_spill->collect_waste No Spill spill_procedure->collect_waste no_spill No Spill store_waste Store Waste in a Designated, Secure Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of N-methylcyclohexanecarboxamide in a laboratory setting. The following procedures are based on available hazard information and best practices for handling similar chemical compounds. This document is intended to be a primary resource for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

The following table summarizes the recommended PPE for handling this compound based on the identified hazards.

Protection Type Recommended Equipment Specifications and Use
Eye/Face Protection Chemical safety goggles and/or face shield.Must meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in situations with a high risk of splashing.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat.Inspect gloves before use. Cover all exposed skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary for operations with a potential for generating significant dust or aerosols, or in poorly ventilated areas.[2]Engineering controls, such as a fume hood, are the preferred method of exposure control.
Body Protection Standard laboratory coat. Closed-toe shoes.A chemically resistant apron may be worn for additional protection during large-scale operations.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risks. The following step-by-step plan provides guidance from preparation to waste disposal.

Experimental Protocols: Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Remove all unnecessary items from the work area to prevent contamination.

  • Donning Personal Protective Equipment (PPE):

    • Inspect all PPE for damage before use.

    • Don a lab coat, followed by chemical safety goggles and/or a face shield.

    • Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Chemical Handling:

    • Carefully weigh and transfer the solid this compound to prevent dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[2][3]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Spill and Emergency Procedures:

    • Minor Spill:

      • Alert others in the immediate area.

      • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

      • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

      • Clean the spill area with a suitable solvent, followed by soap and water.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

  • Disposal Plan:

    • All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.

    • Collect all this compound waste in a clearly labeled, sealed container.

    • Dispose of the hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain or in regular trash.

Process Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood, Eyewash/Shower Check) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Ensure safety measures are in place handle_chem 3. Handle Chemical (Weigh, Transfer, Mix) don_ppe->handle_chem Proceed with experiment spill_check Spill? handle_chem->spill_check spill_response 4. Initiate Spill Response (Contain, Absorb, Clean) spill_check->spill_response Yes dispose_waste 5. Dispose of Waste (Collect, Label, Hazardous Waste Stream) spill_check->dispose_waste No spill_response->dispose_waste After cleanup

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.